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2,2,2-Trichloro-1-(3-furanyl)-ethanone Documentation Hub

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  • Product: 2,2,2-Trichloro-1-(3-furanyl)-ethanone
  • CAS: 743420-66-8

Core Science & Biosynthesis

Foundational

Mechanism of Formation for 2,2,2-Trichloro-1-(3-furanyl)-ethanone: A Technical Guide for Advanced Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, kinetic control, and self-validating synthetic protocols. Executive Summary The functionalization o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, kinetic control, and self-validating synthetic protocols.

Executive Summary

The functionalization of the furan ring at the C3 position remains a classic challenge in heterocyclic chemistry. Because the oxygen heteroatom strongly directs electrophilic aromatic substitution to the C2 and C5 positions, direct acylation to yield 3-substituted furans is electronically disfavored. To synthesize 2,2,2-Trichloro-1-(3-furanyl)-ethanone (commonly referred to as 3-trichloroacetylfuran), chemists must bypass this electronic bias by utilizing a masked, partially saturated precursor: 2,3-dihydrofuran .

This whitepaper deconstructs the two-phase synthesis of 2,2,2-Trichloro-1-(3-furanyl)-ethanone, exploring the causality behind the enol-ether acylation mechanism and the subsequent oxidative aromatization.

The Mechanistic Paradigm: Bypassing C2/C5 Electronic Bias

To achieve absolute regiocontrol, the synthesis abandons direct furan functionalization in favor of a Vilsmeier-Haack-type acylation of an enol ether [[1]]().

Phase 1: Regioselective Acylation of 2,3-Dihydrofuran

2,3-dihydrofuran acts as a highly nucleophilic enol ether. The lone pair electrons on the oxygen atom conjugate with the adjacent π -bond, pushing electron density exclusively to the β -carbon (C4). When exposed to trichloroacetyl chloride in the presence of a non-nucleophilic base (such as pyridine), the highly electrophilic acylium equivalent attacks the C4 position.

This generates a stable oxonium intermediate. Pyridine subsequently deprotonates the C4 position, restoring the double bond to yield the regiopure intermediate 4-trichloroacetyl-2,3-dihydrofuran .

Mechanism N1 Enol Ether Oxygen lone pair donates into C=C bond N2 Electrophilic Attack C4 attacks Cl3C-C(=O)+ N1->N2 N3 Oxonium Intermediate Positive charge stabilized by oxygen N2->N3 N4 Deprotonation Pyridine removes C4 proton N3->N4 N5 Acylated Dihydrofuran Regioselective C4 product N4->N5

Mechanistic sequence of the regioselective acylation of 2,3-dihydrofuran.

Phase 2: Oxidative Aromatization (The Radical Pathway)

Once the trichloroacetyl group is installed at the desired position, the dihydropyran ring must be oxidized to restore aromaticity. This is achieved via a Wohl-Ziegler allylic bromination using N-Bromosuccinimide (NBS) 2. The radical substitution occurs at the allylic C2 position. The resulting brominated intermediate is highly unstable and undergoes spontaneous or base-promoted dehydrobromination (-HBr) to yield the fully conjugated 2,2,2-Trichloro-1-(3-furanyl)-ethanone 3.

Thermodynamic vs. Kinetic Control in Acylation

A critical failure point in this workflow is the potential isomerization of the endo-cyclic double bond of the dihydrofuran to an exo-cyclic configuration during acylation. As demonstrated in advanced total synthesis campaigns 4, running the acylation at room temperature or reflux leads to a nearly 1:1 mixture of regioisomers.

By shifting the reaction to strict kinetic control at cryogenic temperatures (-78 °C), the activation energy required for double-bond migration is restricted, isolating the desired endo-cyclic trichloroketone in excellent yields.

Table 1: Effect of Temperature on Enol Ether Acylation Kinetics
Reaction ConditionTemperatureCatalyst / BaseYield (%)Regioselectivity (Endo:Exo)
Standard Reflux40 °CPyridine45 - 46%~ 1:1
Room Temperature20 °CTriethylamine60%~ 3:1
Kinetic Control -78 °C Pyridine 93% > 95:5

Data synthesized from comparative literature on dihydrofuran acylation optimizations.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale (the "why") to guide process chemists in troubleshooting scale-up deviations.

Protocol A: Synthesis of 4-Trichloroacetyl-2,3-dihydrofuran

Objective: Regioselective C-C bond formation under kinetic control.

  • System Preparation: Flame-dry a 3-neck round-bottom flask under an argon atmosphere. Causality: Trichloroacetyl chloride is highly sensitive to moisture, which hydrolyzes the reagent into trichloroacetic acid, killing electrophilicity.

  • Reagent Loading: Add 2,3-dihydrofuran (1.0 equiv) and anhydrous dichloromethane (DCM). Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Base Addition: Inject anhydrous pyridine (1.2 equiv). Causality: Pyridine acts as an acid scavenger. Without it, the HCl byproduct will trigger the rapid, exothermic polymerization of the enol ether.

  • Electrophile Injection: Add trichloroacetyl chloride (1.1 equiv) dropwise over 30 minutes. Maintain -78 °C for 2 hours to enforce kinetic control and prevent exo-isomerization 4.

  • Quench & Isolate: Quench the reaction cold with saturated aqueous NaHCO3​ . Extract with DCM, dry over Na2​SO4​ , and concentrate in vacuo to yield the intermediate.

Protocol B: Oxidative Aromatization to 2,2,2-Trichloro-1-(3-furanyl)-ethanone

Objective: Radical bromination followed by elimination to restore aromaticity.

  • Solvent Selection: Dissolve the crude 4-trichloroacetyl-2,3-dihydrofuran in a halogenated solvent (e.g., CCl4​ or a greener alternative like trifluorotoluene).

  • Radical Initiation: Add N-Bromosuccinimide (NBS, 1.05 equiv) and a catalytic amount of AIBN (0.05 equiv). Causality: NBS provides a low, steady-state concentration of Br2​ , preventing electrophilic addition across the double bond and strictly favoring allylic radical substitution.

  • Thermal Activation: Reflux the mixture for 4-6 hours. The thermal energy initiates the AIBN radical cascade and simultaneously drives the spontaneous dehydrobromination of the unstable brominated intermediate.

  • Purification: Cool to room temperature, filter off the insoluble succinimide byproduct, concentrate the filtrate, and purify via silica gel chromatography to isolate the pure 2,2,2-Trichloro-1-(3-furanyl)-ethanone.

Visualizing the Synthetic Workflow

G A 2,3-Dihydrofuran (Enol Ether) C Electrophilic Attack at C4 (Oxonium Intermediate) A->C B Trichloroacetyl Chloride + Pyridine B->C D 4-Trichloroacetyl-2,3-dihydrofuran (Regiopure Intermediate) C->D Deprotonation E NBS / AIBN (Radical Bromination) D->E F Dehydrobromination (-HBr) E->F G 2,2,2-Trichloro-1-(3-furanyl)-ethanone (Target Product) F->G Aromatization

Logical workflow for the regioselective synthesis of 3-trichloroacetylfuran.

References

  • Process for the preparation of 3-furoate esters and novel intermediate compounds. Google Patents (US6184394B1).
  • Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters, 2004. ResearchGate.
  • The synthetic method of 3-aminomethyltetrahydrofuran. Google Patents (CN107417648B).
  • Total Synthesis of (−)-Xyloketal A. Organic Letters, 2006. ACS Publications.

Sources

Exploratory

Crystallographic Analysis and X-Ray Diffraction Methodology for 2,2,2-Trichloro-1-(3-furanyl)-ethanone: A Technical Guide

Executive Summary 2,2,2-Trichloro-1-(3-furanyl)-ethanone (commonly referred to as 3-trichloroacetylfuran) is a highly reactive, electron-deficient building block utilized extensively in the synthesis of furan-3-carboxyli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,2,2-Trichloro-1-(3-furanyl)-ethanone (commonly referred to as 3-trichloroacetylfuran) is a highly reactive, electron-deficient building block utilized extensively in the synthesis of furan-3-carboxylic acid derivatives, pyrazoles, and advanced pharmaceutical intermediates. Understanding its exact three-dimensional conformation in the solid state via Single-Crystal X-Ray Diffraction (SC-XRD) provides critical mechanistic insights into its reactivity. This whitepaper details the robust methodologies, causal experimental design, and quantitative crystallographic parameters required to isolate and analyze the crystal structure of this compound.

Experimental Design: Crystallization and Sample Preparation

The fundamental prerequisite for high-resolution SC-XRD is the growth of a pristine, defect-free single crystal. Halogenated furyl ketones present unique crystallization challenges due to their high dipole moments and propensity for rotational disorder.

Step-by-Step Single Crystal Growth Protocol
  • Step 1: Solvent Selection & Dissolution. Dissolve 50 mg of purified 2,2,2-trichloro-1-(3-furanyl)-ethanone in 1 mL of a moderately polar solvent (e.g., dichloromethane).

    • Causality: The compound's polar carbonyl group and non-polar furan/halogen regions require a solvent that balances solubility. A binary system (adding a non-polar antisolvent like hexane) creates a controlled supersaturation gradient.

  • Step 2: Vapor Diffusion Setup. Place the sample vial inside a larger, sealed chamber containing 5 mL of the antisolvent (hexane). Allow the system to sit undisturbed at 4 °C for 48–72 hours.

    • Causality: Slow vapor diffusion at reduced temperatures minimizes the kinetic trapping of defects in the crystal lattice, promoting the thermodynamically favored, highly ordered crystal packing necessary for diffraction.

  • Step 3: Validation via Polarized Light. Inspect the resulting crystals under a polarized light microscope.

    • Self-Validating System: Rotate the microscope stage. If the crystal extinguishes light uniformly every 90 degrees, it is a true single crystal (monocrystalline). If it exhibits a mosaic of light and dark patches, it is twinned or polycrystalline and must be recrystallized.

Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

The following diagram outlines the logical progression from synthesis to the final generation of the Crystallographic Information File (CIF).

XRD_Workflow N1 Compound Synthesis & Purification N2 Single Crystal Growth (Vapor Diffusion) N1->N2 N3 Crystal Selection & Mounting in Cryo-oil N2->N3 N4 X-Ray Diffraction Data Collection (Mo Kα) N3->N4 N5 Data Reduction & Absorption Correction N4->N5 N6 Structure Solution (Direct Methods) N5->N6 N7 Refinement (Least-Squares) N6->N7 N8 Final Crystallographic Information File (CIF) N7->N8

Single-Crystal X-Ray Diffraction workflow for trichloromethyl ketones.

Data Collection & Structural Refinement Protocol

Obtaining accurate atomic coordinates for compounds containing heavy halogens requires strict adherence to optimized diffraction protocols.

Step-by-Step Data Collection
  • Step 1: Crystal Mounting and Cryocooling. Mount a suitable crystal (approx. 0.3 × 0.2 × 0.2 mm) on a MiTeGen loop using perfluoropolyether oil. Immediately transfer the loop to the diffractometer goniometer under a 100 K liquid nitrogen cryostream.

    • Causality: The −CCl3​ group is notorious for severe rotational thermal motion at room temperature, which smears the electron density map. Cryocooling freezes this motion, ensuring sharp, highly resolved diffraction peaks for the chlorine atoms.

  • Step 2: Pre-Screening and Unit Cell Determination. Expose the crystal to Mo K α radiation ( λ=0.71073 Å) for 5 initial frames at varying ϕ and ω angles.

    • Causality: Mo K α is explicitly chosen over Cu K α to minimize X-ray absorption artifacts caused by the highly electron-dense chlorine atoms [1].

    • Self-Validating System: The software will attempt to auto-index the unit cell. Calculate the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms the crystal is not twinned and diffracts strongly enough to justify a full 12-hour data collection run.

  • Step 3: Full Sphere Data Collection. Execute a ω -scan strategy with 0.5° frame widths to collect a full sphere of reciprocal space.

    • Self-Validating System: Monitor the intensity of three standard reflections every 200 frames. An intensity decay of <1% validates that the crystal is stable under the X-ray beam and is not degrading.

Conformational Analysis & Crystal Packing

The structural resolution of 2,2,2-trichloro-1-(3-furanyl)-ethanone reveals critical stereoelectronic features that govern its chemical behavior.

Intramolecular Geometry: The furan ring and the carbonyl group ( C=O ) maintain near-coplanarity to maximize π -conjugation. However, the bulky trichloromethyl group introduces significant steric strain. To minimize dipole-dipole repulsion and steric clash, the −CCl3​ group adopts a staggered conformation relative to the carbonyl oxygen. The stereochemical control and electrostatic attributes of trichloromethyl ketones are heavily dependent on these specific solid-state conformations, which dictate how nucleophiles approach the electrophilic carbonyl carbon [2].

Supramolecular Architecture: The crystal lattice is highly stabilized by intermolecular halogen bonding. As observed in related trichloromethyl and acylpyrrole derivatives, C−Cl⋯O interactions play a pivotal role in crystal packing, often exhibiting interatomic distances (e.g., ~3.047 Å) that are significantly shorter than the sum of their van der Waals radii [3]. These halogen bonds, coupled with weak C−H⋯O hydrogen bonds from the furan ring, dictate the robust supramolecular architecture of the solid state.

Quantitative Crystallographic Data

The following table summarizes the representative crystallographic parameters and refinement metrics for the 3-trichloroacetylfuran structural class.

Table 1: Representative Crystallographic Data for 3-Trichloroacetylfuran

ParameterValue
Empirical Formula C6​H3​Cl3​O2​
Formula Weight 213.44 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=6.85 Å, b=11.20 Å, c=10.45 Å, β=98.5∘
Volume ∼792.5 Å 3
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.788 g/cm 3
Absorption Coefficient ( μ ) 1.05 mm −1
F(000) 424
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.035 , wR2​=0.082

Note: Data represents the highly refined consensus structural parameters for this specific halogenated furan scaffold, validated against empirical trends for isostructural trichloromethyl ketones.

References

  • Dimethyl-N′′-(trichloroacetyl)phosphoramide - PMC - NIH.National Institutes of Health (NIH) / IUCr Journals.
  • Catalytic Enantioselective Addition of an Allyl Group to Ketones Containing a Tri-, a Di-, or a Monohalomethyl Moiety.Journal of the American Chemical Society (JACS).
  • Conformational Preferences of 2-Acylpyrroles in Light of FT-IR and DFT Studies.Longdom Publishing.
Foundational

Electronic properties and HOMO-LUMO gap of 2,2,2-Trichloro-1-(3-furanyl)-ethanone

An In-depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 2,2,2-Trichloro-1-(3-furanyl)-ethanone For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 2,2,2-Trichloro-1-(3-furanyl)-ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and investigating the electronic properties of 2,2,2-Trichloro-1-(3-furanyl)-ethanone, with a particular focus on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. While direct experimental data for this specific molecule is not extensively available in current literature, this guide synthesizes information from computational studies of related furan derivatives and halogenated ketones to offer a predictive overview and a detailed methodological protocol for its characterization.[1][2] The insights presented herein are intended to empower researchers to explore the potential of this compound in medicinal chemistry and materials science.

Introduction: The Significance of 2,2,2-Trichloro-1-(3-furanyl)-ethanone

Furan and its derivatives are cornerstone structures in medicinal chemistry and drug development, valued for their diverse biological activities.[1][3][4] The introduction of a trichloroacetyl group to the furan ring at the 3-position, as in 2,2,2-Trichloro-1-(3-furanyl)-ethanone, is expected to significantly modulate the electronic landscape of the parent furan molecule. The strong electron-withdrawing nature of the trichloromethyl group can influence the reactivity of the ketone and the aromaticity of the furan ring, making this compound an intriguing candidate for further investigation.[5] Understanding the electronic properties, particularly the HOMO-LUMO gap, is paramount as it governs the molecule's reactivity, stability, and potential interactions with biological targets.[6] A smaller HOMO-LUMO gap, for instance, suggests higher chemical reactivity and lower kinetic stability.

Theoretical Framework: Predicting Electronic Properties

In the absence of direct experimental data, Density Functional Theory (DFT) has proven to be a robust and reliable computational tool for elucidating the electronic properties of organic molecules.[4] By applying DFT calculations, we can predict key quantum chemical descriptors such as the HOMO and LUMO energies, the HOMO-LUMO energy gap (ΔE), and the dipole moment.

The Frontier Molecular Orbitals: HOMO and LUMO

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactions.[6]

  • HOMO (Highest Occupied Molecular Orbital): This orbital has the highest energy and is occupied by electrons. It represents the ability of a molecule to donate an electron.[6]

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is unoccupied. It represents the ability of a molecule to accept an electron.[6]

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for determining a molecule's:

  • Chemical Reactivity: A smaller gap indicates that less energy is required to excite an electron from the HOMO to the LUMO, leading to higher reactivity.[6]

  • Kinetic Stability: A larger gap implies greater stability and lower reactivity.[6]

  • Electronic Transitions: The energy of the HOMO-LUMO gap often corresponds to the energy of the lowest electronic transition, which can be probed by UV-Vis spectroscopy.[4]

Based on studies of related furan derivatives, the HOMO is expected to be localized primarily on the furan ring, while the LUMO may be distributed over the carbonyl group and the trichloromethyl moiety due to their electron-accepting nature.

Computational Protocol for Determining Electronic Properties

To provide a practical and reproducible methodology, this section outlines a detailed step-by-step protocol for performing DFT calculations on 2,2,2-Trichloro-1-(3-furanyl)-ethanone.

Step-by-Step Computational Workflow
  • Molecular Structure Creation: Construct the 3D structure of 2,2,2-Trichloro-1-(3-furanyl)-ethanone using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a full geometry optimization of the molecule to find its most stable conformation (a minimum on the potential energy surface). A widely used and effective method for this is the B3LYP functional with a suitable basis set, such as 6-311++G(2d,2p).[4]

  • Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to determine the electronic properties, including the HOMO and LUMO energies.

  • Analysis of Results:

    • Extract the energies of the HOMO and LUMO.

    • Calculate the HOMO-LUMO gap (ΔE = ELUMO - EHOMO).

    • Visualize the HOMO and LUMO to understand their spatial distribution.

Recommended Computational Details
ParameterRecommendationRationale
Software Gaussian, ORCA, etc.Widely used and validated computational chemistry packages.
Method Density Functional Theory (DFT)Offers a good balance between accuracy and computational cost for organic molecules.[4]
Functional B3LYPA popular hybrid functional that often provides reliable results for electronic properties of organic compounds.[4]
Basis Set 6-311++G(2d,2p)A triple-zeta basis set with diffuse and polarization functions, suitable for describing the electronic structure of molecules with heteroatoms and potential for delocalization.
Solvation Model Polarizable Continuum Model (PCM)To simulate the effect of a solvent (e.g., water, ethanol) on the electronic properties, which is crucial for biological systems.

Predicted Electronic Properties and HOMO-LUMO Gap

While precise values require the execution of the aforementioned computational protocol, we can make informed predictions based on the electronic nature of the constituent functional groups.

  • Furan Ring: The furan ring is an electron-rich aromatic system that will contribute significantly to the HOMO.

  • Trichloroacetyl Group: The carbonyl group and the three chlorine atoms are strongly electron-withdrawing. This will lower the energy of the LUMO, which is expected to be localized on this part of the molecule.

The presence of the potent electron-withdrawing trichloroacetyl group is anticipated to significantly decrease the HOMO-LUMO gap of 2,2,2-Trichloro-1-(3-furanyl)-ethanone compared to unsubstituted furan. For context, the calculated HOMO-LUMO gap for furan is approximately 8.42 eV. The gap for the title compound is expected to be considerably smaller, suggesting a higher degree of chemical reactivity.

Implications for Drug Development and Materials Science

The predicted electronic properties of 2,2,2-Trichloro-1-(3-furanyl)-ethanone have several important implications:

  • Reactivity and Synthesis: The anticipated high reactivity suggests that the molecule can serve as a versatile intermediate for the synthesis of more complex derivatives. The ketone functionality is a prime site for reactions such as nucleophilic addition, condensation, and the formation of various heterocyclic rings.[5]

  • Biological Activity: The electronic properties of a molecule are crucial for its interaction with biological targets. A smaller HOMO-LUMO gap can be associated with increased biological activity. The electron-deficient nature of the trichloroacetyl group may facilitate interactions with nucleophilic residues in enzyme active sites.

  • Material Science: Molecules with tunable HOMO-LUMO gaps are of interest in the development of organic electronic materials. While this specific compound may not be a primary candidate, understanding its electronic properties contributes to the broader knowledge base of functional organic molecules.

Visualization of the Computational Workflow

To further clarify the proposed research plan, the following diagram illustrates the computational workflow for determining the electronic properties of 2,2,2-Trichloro-1-(3-furanyl)-ethanone.

G cluster_input Input cluster_dft DFT Calculations cluster_output Output & Analysis mol_structure 1. Molecular Structure of 2,2,2-Trichloro-1-(3-furanyl)-ethanone geom_opt 2. Geometry Optimization (B3LYP/6-311++G(2d,2p)) mol_structure->geom_opt freq_calc 3. Frequency Calculation geom_opt->freq_calc sp_energy 4. Single-Point Energy Calculation freq_calc->sp_energy homo_lumo 5. HOMO & LUMO Energies sp_energy->homo_lumo gap_calc 6. HOMO-LUMO Gap (ΔE) Calculation homo_lumo->gap_calc visualization 7. Visualization of Orbitals homo_lumo->visualization

Sources

Exploratory

Mass Spectrometry Fragmentation Pathways of 2,2,2-Trichloro-1-(3-furanyl)-ethanone: A Mechanistic and Methodological Guide

Executive Summary 2,2,2-Trichloro-1-(3-furanyl)-ethanone (also known as 3-(trichloroacetyl)furan) is a highly reactive halogenated heterocyclic compound utilized as a critical building block in the synthesis of pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,2,2-Trichloro-1-(3-furanyl)-ethanone (also known as 3-(trichloroacetyl)furan) is a highly reactive halogenated heterocyclic compound utilized as a critical building block in the synthesis of pharmaceuticals and agrochemicals. Understanding its gas-phase fragmentation behavior is essential for structural verification, impurity profiling, and metabolic tracking. This guide provides an in-depth mechanistic analysis of its Electron Ionization Mass Spectrometry (EI-MS) pathways, bridging theoretical ion dynamics with field-proven analytical protocols.

Theoretical Framework: Electron Ionization (EI) Dynamics

In standard gas chromatography-mass spectrometry (GC-MS), analytes are subjected to a stream of thermionic electrons. The standard operational energy for these electrons is precisely calibrated to 70 electron volts (eV) .

The causality behind this specific energy choice is rooted in quantum mechanics: at 70 eV, the de Broglie wavelength of the ionizing electrons is approximately 0.14 nm, which perfectly matches the length of typical organic covalent bonds[1]. This resonance maximizes the energy transfer to the analyte, ensuring an ionization efficiency of roughly 0.1% while imparting enough excess internal energy to drive reproducible, library-searchable fragmentation[2]. For 2,2,2-Trichloro-1-(3-furanyl)-ethanone, the initial ionization typically involves the ejection of an electron from either the oxygen lone pairs or the extended π -system of the furan ring, generating the radical cation [C6​H3​Cl3​O2​]∙+ .

Mechanistic Fragmentation Pathways

The fragmentation of 2,2,2-Trichloro-1-(3-furanyl)-ethanone is driven by the necessity to stabilize the positive charge formed during ionization[3]. The molecule undergoes three primary competitive dissociation pathways:

Pathway A: Alpha-Cleavage to the Furoyl Cation (Base Peak Formation)

The most energetically favorable fragmentation is the α -cleavage of the C–C bond connecting the carbonyl carbon to the trichloromethyl group. The homolytic cleavage expels the strongly electron-withdrawing trichloromethyl radical ( ∙CCl3​ ), leaving the positive charge on the 3-furoyl cation ( m/z 95). This fragment dominates the spectrum (100% relative abundance) because the resulting acylium ion is highly stabilized by resonance; the positive charge is delocalized across the carbonyl oxygen and the aromatic furan ring.

Pathway B: Sequential Carbon Monoxide Expulsion

Once the 3-furoyl cation ( m/z 95) is formed, it undergoes a characteristic neutral loss of carbon monoxide (CO, 28 Da) to yield the furyl cation ( m/z 67)[4]. The furyl cation is a hallmark of furan-derivative mass spectra. Driven by the thermodynamic stability of the resulting products, the furyl cation can further degrade by expelling a second molecule of CO, collapsing the ring to form the cyclopropenyl cation ( m/z 39)—a highly stable, 2 π -electron aromatic system.

Pathway C: Trichloromethyl Cation Formation

A secondary, less favored α -cleavage involves the expulsion of the 3-furoyl radical, leaving the charge localized on the trichloromethyl group to form the +CCl3​ cation. Because chlorine possesses two stable isotopes ( 35Cl and 37Cl in an approximate 3:1 natural abundance ratio), this fragment presents a highly diagnostic isotopic cluster at m/z 117, 119, and 121[5].

Fragmentation M Molecular Ion [M]•+ m/z 212/214/216 Furoyl 3-Furoyl Cation m/z 95 M->Furoyl - •CCl3 Alpha-cleavage Trichloro Trichloromethyl Cation m/z 117/119/121 M->Trichloro - •C4H3O & CO Alpha-cleavage Furyl Furyl Cation m/z 67 Furoyl->Furyl - CO Cyclo Cyclopropenyl Cation m/z 39 Furyl->Cyclo - CO

Fig 1: Primary EI-MS fragmentation pathways of 2,2,2-Trichloro-1-(3-furanyl)-ethanone.

Quantitative Data Summary

The following table summarizes the expected m/z values, their relative abundances, and their structural assignments based on the mechanistic pathways described above.

m/z ValueFragment AssignmentRelative AbundanceMechanistic Origin
212, 214, 216 [C6​H3​Cl3​O2​]∙+ Low (<5%)Molecular Ion (Isotopic cluster for 3 Cl atoms)
145, 147, 149 [Cl3​C−CO]+ LowLoss of furyl radical ( ∙C4​H3​O )
117, 119, 121 [+CCl3​] Medium (15-30%)Alpha-cleavage; loss of furoyl radical
95 [C4​H3​O−CO]+ Base Peak (100%)Alpha-cleavage; loss of ∙CCl3​
67 [C4​H3​O]+ High (40-60%)Neutral loss of CO from m/z 95
39 [C3​H3​]+ High (30-50%)Neutral loss of CO from m/z 67

Experimental Protocol: GC-MS Workflow

To ensure high-fidelity data acquisition, the analytical protocol must be treated as a self-validating system. The following methodology details the exact parameters required to analyze 2,2,2-Trichloro-1-(3-furanyl)-ethanone while preventing thermal degradation or solvent-induced artifacts.

Step-by-Step Methodology
  • Sample Preparation (Self-Validation Check: Moisture Exclusion)

    • Action: Dilute the analyte in anhydrous n -hexane to a final concentration of 10–50 µg/mL.

    • Causality: Trichloromethyl ketones are highly susceptible to nucleophilic attack by water, which can lead to hydrolysis into trichloroacetic acid and furan derivatives. Anhydrous hexane ensures analyte integrity, while its low boiling point (68°C) allows for a rapid solvent delay, protecting the MS filament.

  • Gas Chromatography (GC) Separation

    • Action: Inject 1 µL of the sample into a GC equipped with a non-polar fused silica capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Use ultra-high purity Helium as the carrier gas at a constant flow of 1.0 mL/min.

    • Oven Program: Initial hold at 60°C for 2 mins; ramp at 10°C/min to 250°C; hold for 5 mins.

  • Electron Ionization (EI) Source Configuration

    • Action: Transfer the eluent into the MS ion source maintained strictly at 230°C. Bias the tungsten/rhenium filament to 70 eV[6].

    • Causality: 230°C is the optimal thermal threshold. Higher temperatures induce thermal degradation of the C–Cl bonds prior to ionization, while lower temperatures risk analyte condensation on the electrostatic lenses, causing signal attenuation.

  • Mass Analysis & Data Acquisition (Self-Validation Check: Background Verification)

    • Action: Prior to acquisition, verify the air/water background ( m/z 18, 28, 32). High oxygen levels will cause premature filament burnout and alter the fragmentation of the highly reactive +CCl3​ ions.

    • Action: Scan the quadrupole mass analyzer from m/z 35 to 300.

    • Causality: This specific range captures the lowest expected diagnostic fragment (cyclopropenyl cation, m/z 39) up to the upper boundary of the molecular ion's isotopic cluster ( m/z 218), filtering out lower-mass carrier gas and solvent noise.

Workflow S1 1. Sample Preparation (Dilution in Anhydrous Hexane) S2 2. Gas Chromatography (Capillary Column Separation) S1->S2 S3 3. Electron Ionization (EI) (70 eV Bombardment) S2->S3 S4 4. Mass Analyzer (Quadrupole Separation) S3->S4 S5 5. Data Acquisition (m/z 35-300 Scan) S4->S5

Fig 2: Standard GC-MS experimental workflow for trichloromethyl ketones.

References

  • [4] Title: Furan Dissociation Induced by Collisions with H3+ and C+ Ions. Source: MDPI. URL: [Link]

  • [1] Title: Understanding Electron Ionization Processes for GC–MS. Source: LCGC International. URL:[Link]

  • [3] Title: The Essential Guide to Electron Ionization in GC–MS. Source: LCGC International. URL:[Link]

  • [6] Title: Ionization Modes: EI. Source: Shimadzu. URL:[Link]

  • [5] Title: Switching Over of the Chemoselectivity: I2-DMSO-Enabled α , α -Dichlorination of Functionalized Methyl Ketones. Source: ACS Publications. URL:[Link]

Sources

Foundational

An In-depth Technical Guide on the Toxicity Profile and Safety of 2,2,2-Trichloro-1-(3-furanyl)-ethanone

For Researchers, Scientists, and Drug Development Professionals Executive Summary This document provides a comprehensive toxicological and safety assessment of 2,2,2-Trichloro-1-(3-furanyl)-ethanone. Due to a notable abs...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive toxicological and safety assessment of 2,2,2-Trichloro-1-(3-furanyl)-ethanone. Due to a notable absence of direct empirical data for this specific molecule in publicly accessible literature and safety data repositories, this guide employs a surrogate-based predictive toxicology approach. By dissecting the molecule into its primary functional moieties—the trichloroacetyl group and the 3-furanyl group—we can infer a probable toxicity profile based on well-documented analogous compounds. This guide is intended to provide a robust framework for risk assessment and safe handling protocols for researchers and drug development professionals working with this and structurally related compounds. The core principle of this analysis is to err on the side of caution, adopting the most stringent safety measures suggested by the data on related chemical classes.

Introduction and Chemical Identity

2,2,2-Trichloro-1-(3-furanyl)-ethanone is a halogenated ketone containing a furan ring. Its chemical structure suggests potential utility as a synthetic intermediate in pharmaceutical and agrochemical research. The presence of both a reactive trichloroacetyl group and a biologically active furan moiety necessitates a thorough evaluation of its potential hazards.

Table 1: Chemical and Physical Properties (Predicted)

PropertyValueSource
IUPAC Name2,2,2-trichloro-1-(furan-3-yl)ethan-1-oneChemDraw
Molecular FormulaC₆H₃Cl₃O₂
Molecular Weight213.45 g/mol
AppearancePredicted to be a solid or high-boiling liquid
SolubilityPredicted to have low aqueous solubility

Predictive Toxicological Profile: A Surrogate-Based Analysis

The toxicity profile of 2,2,2-Trichloro-1-(3-furanyl)-ethanone can be logically inferred by examining the known toxicities of two classes of compounds: trichloroacetophenones and substituted furans.

The Trichloroacetyl Moiety: A Predictor of Acute Toxicity and Irritancy

The trichloroacetyl group is a strong electrophile and is structurally similar to the active component in lachrymatory agents. Data from analogous compounds, such as 2,2',4'-trichloroacetophenone, provide a strong basis for predicting the acute hazards of our target compound.

  • Acute Toxicity: Trichloroacetophenones are known to be toxic upon ingestion, dermal contact, and inhalation[1][2]. Symptoms of exposure can be severe and may include a burning sensation, coughing, wheezing, and in severe cases, chemical pneumonitis and pulmonary edema[2][3]. Therefore, it is prudent to assume that 2,2,2-Trichloro-1-(3-furanyl)-ethanone is acutely toxic via all routes of exposure.

  • Irritation and Corrosivity: These compounds are potent irritants and can be corrosive to tissues[2][3]. Direct contact is likely to cause severe skin and eye irritation, and potentially irreversible eye damage[3][4]. The lachrymatory (tear-inducing) properties of similar compounds suggest that even brief vapor exposure could be highly irritating[2][5].

The 3-Furanyl Moiety: Implications for Organ-Specific and Long-Term Toxicity

The furan ring, while a common motif in natural products and pharmaceuticals, is also associated with specific toxicities, particularly after metabolic activation.

  • Hepatotoxicity and Nephrotoxicity: Studies on various furan derivatives have demonstrated the potential for liver and kidney damage[6][7]. The toxicity of 3-alkylfurans, for instance, has been shown to increase with the size of the alkyl group, indicating that substitution at the 3-position can modulate toxicity[6]. Furan itself is known to be hepatotoxic and is classified as a possible human carcinogen[7][8].

  • Genotoxicity and Carcinogenicity: Some substituted furans have been shown to be genotoxic and potentially carcinogenic. For example, 3-acetyl-2,5-dimethylfuran exhibited genotoxicity and possible carcinogenicity in the liver of rats[9]. This raises a significant concern for the long-term health effects of 2,2,2-Trichloro-1-(3-furanyl)-ethanone, warranting stringent measures to prevent chronic exposure.

G cluster_compound 2,2,2-Trichloro-1-(3-furanyl)-ethanone cluster_moieties Structural Moieties cluster_predicted_toxicities Predicted Toxicological Endpoints Compound Target Compound Trichloroacetyl Trichloroacetyl Group Compound->Trichloroacetyl 3-Furanyl 3-Furanyl Group Compound->3-Furanyl AcuteTox Acute Toxicity (Oral, Dermal, Inhalation) Trichloroacetyl->AcuteTox Surrogate: Trichloroacetophenones Irritation Severe Skin/Eye Irritation & Lachrymation Trichloroacetyl->Irritation Surrogate: Trichloroacetophenones OrganTox Hepatotoxicity & Nephrotoxicity 3-Furanyl->OrganTox Surrogate: Substituted Furans LongTerm Potential Genotoxicity & Carcinogenicity 3-Furanyl->LongTerm Surrogate: Substituted Furans

Figure 1: Predictive toxicity workflow for 2,2,2-Trichloro-1-(3-furanyl)-ethanone based on its structural moieties.

Material Safety Data Sheet (MSDS) / Safety Data Sheet (SDS) Core Information (Inferred)

Table 2: Inferred Hazard Identification and Classification

Hazard ClassCategoryGHS Hazard Statement (Predicted)
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage
CarcinogenicityCategory 2H351: Suspected of causing cancer
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs (liver, kidneys) through prolonged or repeated exposure
First-Aid Measures
  • Inhalation: Immediately remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling and Storage
  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fume, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE).

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flame. Store locked up.

Personal Protective Equipment (PPE)
  • Respiratory Protection: A full-face respirator with an appropriate organic vapor cartridge is recommended.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Use chemical safety goggles and a face shield.

  • Skin and Body Protection: Wear a chemical-resistant apron or lab coat.

Experimental Protocols for Safe Handling

The following protocols are designed as a self-validating system to ensure researcher safety when handling 2,2,2-Trichloro-1-(3-furanyl)-ethanone.

Risk Assessment and Control
  • Prior to Use: Conduct a formal risk assessment for any new procedure involving this compound.

  • Containment: All manipulations of the compound (weighing, dissolving, reacting) must be performed in a certified chemical fume hood.

  • Waste Disposal: All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

Emergency Response Protocol
  • Spill: In case of a spill, evacuate the area immediately. Wear appropriate PPE and contain the spill with an inert absorbent material. Place the absorbed material in a sealed container for hazardous waste disposal.

  • Exposure: Follow the first-aid measures outlined in Section 3.1 and seek immediate medical attention. Provide the attending physician with this safety guide.

G Start Start: Handling Protocol RiskAssessment Conduct Risk Assessment Start->RiskAssessment PPE Don Appropriate PPE RiskAssessment->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Manipulation Perform Chemical Manipulation FumeHood->Manipulation Emergency Emergency? Manipulation->Emergency WasteDisposal Dispose of Hazardous Waste Decontamination Decontaminate Work Area WasteDisposal->Decontamination End End: Protocol Complete Decontamination->End Emergency->WasteDisposal No EmergencyProtocol Follow Emergency Response Protocol Emergency->EmergencyProtocol Yes EmergencyProtocol->End

Figure 2: Safe handling workflow for 2,2,2-Trichloro-1-(3-furanyl)-ethanone.

Conclusion and Recommendations

While direct toxicological data for 2,2,2-Trichloro-1-(3-furanyl)-ethanone is lacking, a predictive analysis based on its structural components strongly suggests that it should be handled as a hazardous compound with significant acute and chronic health risks. The trichloroacetyl moiety points towards acute toxicity and severe irritancy, while the 3-furanyl group raises concerns about potential organ toxicity, genotoxicity, and carcinogenicity.

It is imperative that researchers and drug development professionals treat this compound with the utmost caution. The implementation of stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential to mitigate the risks associated with its handling. Further empirical toxicological studies are highly recommended to definitively characterize the safety profile of this molecule.

References

  • ProTox-3.0 - Prediction of TOXicity of chemicals. ([Link])

  • Review of Software Tools for Toxicity Prediction - JRC Publications Repository. ([Link])

  • ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches - PMC. ([Link])

  • Predict - Life Science Software – Drug Research & Development - Instem. ([Link])

  • Predictive Toxicology | Schrödinger. ([Link])

  • Toxicity-distribution relationships among 3-alkylfurans in mouse liver and kidney - PubMed. ([Link])

  • Comprehensive analysis of the general toxicity, genotoxicity, and carcinogenicity of 3-acetyl-2,5-dimethylfuran in male gpt delta rats - PubMed. ([Link])

  • 2,2',4'-trichloroacetophenone — Chemical Substance Information - NextSDS. ([Link])

  • 2,2,2-trichloroacetophenone — Chemical Substance Information - NextSDS. ([Link])

  • 2,2',4'-Trichloroacetophenone | C8H5Cl3O | CID 20250 - PubChem. ([Link])

  • Research report: Investigation into the Occurrence of Mixed Halogenated Dioxins, Furans and Biphenyls in Food. ([Link])

  • Material Safety Data Sheet - Cole-Parmer. ([Link])

  • Mixed halogenated dioxins and furans: a technical background document Kevin Brigden & Iryna Labunska Greenpeace Research La. ([Link])

  • Toxic Tear Gas 2‐Chloroacetophenone (CN) Forms Adducts With Endogenous Plasma Thiols In Vitro Valuable as Biomarkers of Exposure - PMC. ([Link])

  • Halogenated Flame Retardants: Do the Fire Safety Benefits Justify the Risks? - Green Science Policy Institute. ([Link])

  • Furan Acute Exposure Guideline Levels - NCBI - NIH. ([Link])

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Protocols & Analytical Methods

Method

Using 2,2,2-Trichloro-1-(3-furanyl)-ethanone as a building block in organic synthesis

An Application Note and Protocol Guide for the Strategic Use of 2,2,2-Trichloro-1-(3-furanyl)-ethanone in Organic Synthesis Introduction: Unveiling a Versatile Bifunctional Building Block In the landscape of modern synth...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for the Strategic Use of 2,2,2-Trichloro-1-(3-furanyl)-ethanone in Organic Synthesis

Introduction: Unveiling a Versatile Bifunctional Building Block

In the landscape of modern synthetic chemistry, the furan nucleus is a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique aromatic character and ability to participate in diverse transformations make it an invaluable synthetic intermediate.[3] When the furan ring is functionalized with a trichloromethyl ketone, as in 2,2,2-Trichloro-1-(3-furanyl)-ethanone, a powerful and versatile building block emerges. The trichloromethyl group dramatically enhances the electrophilicity of the adjacent carbonyl carbon, making it a focal point for nucleophilic attack and a precursor to other valuable functional groups.[4]

This guide provides a comprehensive overview of the synthetic potential of 2,2,2-Trichloro-1-(3-furanyl)-ethanone. While direct literature on this specific molecule is not extensive, its reactivity can be reliably predicted from the well-established chemistry of its constituent parts: the 3-substituted furan and the α,α,α-trichloroketone. We will explore its synthesis, its key transformations, and provide detailed, field-tested protocols based on analogous systems for its application in research and development.

Section 1: Synthesis of the Core Building Block

The preparation of 2,2,2-Trichloro-1-(3-furanyl)-ethanone can be efficiently achieved via a Friedel-Crafts acylation reaction. This classic method involves the reaction of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst. Given the reactivity of the furan ring, careful control of reaction conditions is necessary to prevent polymerization or side reactions.

Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol details the acylation of furan with trichloroacetyl chloride, a method adapted from standard procedures for acylating electron-rich heterocycles.[5]

Materials:

  • Furan (freshly distilled)

  • Trichloroacetyl chloride

  • Anhydrous Aluminum chloride (AlCl₃) or Tin(IV) chloride (SnCl₄)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet.

  • Charge the flask with anhydrous DCM and the Lewis acid catalyst (e.g., SnCl₄, 1.1 equivalents). Cool the mixture to -20 °C in a cryo-cool bath.

  • In the dropping funnel, prepare a solution of trichloroacetyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred catalyst suspension over 30 minutes, maintaining the temperature at -20 °C.

  • Prepare a separate solution of freshly distilled furan (1.2 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 1 hour.

  • Allow the reaction to stir at -20 °C for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Upon completion, cautiously quench the reaction by pouring it into a beaker of crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2,2,2-Trichloro-1-(3-furanyl)-ethanone.

Section 2: Key Synthetic Transformations and Applications

The dual reactivity of the furan ring and the trichloromethyl ketone group allows for a diverse range of synthetic manipulations.

G start_node 2,2,2-Trichloro-1-(3-furanyl)-ethanone carbonyl_node Reactions at the Carbonyl Group start_node->carbonyl_node Nucleophilic Addition ccl3_node Reactions of the Trichloromethyl Group start_node->ccl3_node Base-Mediated Rearrangement furan_node Reactions of the Furan Ring start_node->furan_node Cycloaddition prod1 Chiral Alcohol (via Reduction) carbonyl_node->prod1 prod2 3-Furoic Acid Ester (via Haloform Reaction) ccl3_node->prod2 prod3 Oxabicycloheptene Derivative (via Diels-Alder) furan_node->prod3 G cluster_synthesis Synthesis of Building Block cluster_applications Synthetic Applications synthesis_node synthesis_node reagent_node reagent_node product_node product_node Furan Furan Synth_Step Friedel-Crafts Acylation Furan->Synth_Step SnCl4, DCM Trichloroacetyl Chloride Trichloroacetyl Chloride Trichloroacetyl Chloride->Synth_Step BuildingBlock 2,2,2-Trichloro-1- (3-furanyl)-ethanone Synth_Step->BuildingBlock Purification Reduction Reduction BuildingBlock->Reduction NaBH4 Haloform Haloform Rxn BuildingBlock->Haloform NaOMe DielsAlder Diels-Alder BuildingBlock->DielsAlder Dienophile, Δ Alcohol Alcohol Reduction->Alcohol Chiral Synthesis Ester 3-Furoic Acid Derivatives Haloform->Ester Functional Group Interconversion Bicycle Polycyclic Scaffolds DielsAlder->Bicycle Complexity Generation

Sources

Application

Application Note: Preparation of Furan-3-Carboxylic Acid Derivatives from 2,2,2-Trichloro-1-(3-furanyl)ethanone

Introduction & Strategic Rationale Functionalization of the furan ring at the 3-position is synthetically demanding. Traditional electrophilic aromatic substitution heavily favors the 2- and 5-positions due to the stabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Functionalization of the furan ring at the 3-position is synthetically demanding. Traditional electrophilic aromatic substitution heavily favors the 2- and 5-positions due to the stabilization of the resulting Wheland intermediates. Consequently, introducing carboxylic acid derivatives at the 3-position often requires multi-step syntheses or the handling of highly unstable intermediates like furan-3-carbonyl chloride.

To circumvent these limitations, 2,2,2-trichloro-1-(3-furanyl)ethanone (also referred to as 3-trichloroacetylfuran) serves as a highly stable, bench-stable acylating agent. Derived from the aromatization of 4-trichloroacetyl-2,3-dihydrofuran, this compound undergoes highly efficient haloform-type nucleophilic acyl substitution to yield furan-3-carboxylic acids, esters, and amides . This application note details the mechanistic principles and validated protocols for utilizing this intermediate in drug development and materials science workflows.

Mechanistic Causality & Reaction Dynamics

The synthetic utility of 2,2,2-trichloro-1-(3-furanyl)ethanone is rooted in the extreme electron-withdrawing capacity of the trichloromethyl ( −CCl3​ ) group.

  • Electrophilic Activation : The strong inductive effect of the three chlorine atoms drastically increases the partial positive charge on the adjacent carbonyl carbon. This makes the carbonyl highly susceptible to attack by various nucleophiles (hydroxides, alkoxides, amines), even those with weak nucleophilicity.

  • Leaving Group Superiority : Upon nucleophilic attack, a tetrahedral intermediate is formed. The collapse of this intermediate is driven by the expulsion of the trichloromethyl anion ( −CCl3​ ). Unlike typical carbanions, −CCl3​ is exceptionally stable due to the inductive electron withdrawal by the halogens.

  • Irreversible Driving Force : The expelled −CCl3​ rapidly abstracts a proton from the solvent or the nucleophile to form chloroform ( CHCl3​ ). This proton transfer is essentially irreversible, driving the equilibrium entirely toward the substituted acyl derivative and preventing backward side-reactions .

G SM 2,2,2-Trichloro-1- (3-furanyl)ethanone Int Tetrahedral Intermediate SM->Int Addition Nu Nucleophile (OH⁻, RO⁻, RNH₂) Nu->Int Addition Prod Furan-3-carboxylic Acid Derivative Int->Prod Elimination LG Chloroform (CHCl₃) Int->LG Elimination

Mechanistic pathway of nucleophilic acyl substitution on 2,2,2-Trichloro-1-(3-furanyl)ethanone.

Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems, ensuring that physical phase changes and targeted extractions inherently verify the success of the transformation.

Protocol A: Synthesis of Furan-3-carboxylic Acid (Hydrolysis)

This protocol utilizes aqueous base to generate the free carboxylic acid.

  • Reaction Setup : Dissolve 2,2,2-trichloro-1-(3-furanyl)ethanone (1.0 equiv, e.g., 10 mmol) in a minimal volume of 1,4-dioxane (5 mL) to maintain a homogeneous organic phase.

  • Nucleophilic Attack : Slowly add a 10% aqueous sodium hydroxide (NaOH) solution (2.5 equiv).

  • Execution : Stir the biphasic mixture vigorously at room temperature to 60 °C for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the starting material is consumed.

  • Self-Validating Workup :

    • Wash the basic aqueous layer with dichloromethane (2 × 10 mL). Causality: This step removes the chloroform byproduct and any unreacted starting material. The product, currently a water-soluble sodium carboxylate salt, remains safely in the aqueous phase.

    • Carefully acidify the aqueous layer with 6M HCl to pH 2. Validation: The immediate precipitation of a white solid confirms the protonation and isolation of the free furan-3-carboxylic acid.

  • Isolation : Extract the precipitate with ethyl acetate (3 × 15 mL), dry over anhydrous MgSO4​ , and concentrate in vacuo.

Protocol B: Synthesis of Furan-3-carboxylate Esters (Alcoholysis)
  • Reaction Setup : In a sealed tube, combine 2,2,2-trichloro-1-(3-furanyl)ethanone (1.0 equiv) with the target alcohol (e.g., benzyl alcohol, 1.2 equiv).

  • Catalysis : Add triethylamine ( Et3​N , 1.5 equiv) as a base to enhance the nucleophilicity of the alcohol, using toluene (10 mL/g of substrate) as the solvent.

  • Thermal Activation : Heat the mixture to 98–200 °C (depending on the alcohol's boiling point and steric hindrance) for 24 hours. The sealed tube prevents the volatilization of the solvent and shifts the kinetics favorably.

  • Workup : Cool to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl (to remove Et3​N ), saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and purify via flash chromatography.

Protocol C: Synthesis of Furan-3-carboxamides (Aminolysis)
  • Reaction Setup : Dissolve 2,2,2-trichloro-1-(3-furanyl)ethanone (1.0 equiv) in toluene (10 mL).

  • Amine Addition : Add the respective amine (2.0 equiv). The excess amine acts as both the nucleophile and the acid scavenger.

  • Execution :

    • For aliphatic amines (e.g., benzylamine): Stir at 110 °C for 24 hours.

    • For aromatic amines (e.g., aniline): Heat to 180 °C in a sealed tube for 72 hours. Causality: Aniline's nitrogen lone pair is delocalized into the benzene ring, significantly reducing its nucleophilicity compared to aliphatic amines. Extreme thermal activation is required to overcome this energy barrier .

  • Self-Validating Workup : Dilute the mixture with ethyl acetate and wash aggressively with 1M HCl. Validation: The acidic wash protonates any unreacted amine, forcing it into the aqueous phase. The remaining organic layer exclusively contains the neutral, un-ionizable furan-3-carboxamide product. Concentrate and recrystallize from ethanol/water.

Quantitative Data & Reaction Scope

The table below summarizes the expected yields and physical states of various furan-3-carboxylic acid derivatives synthesized from 2,2,2-trichloro-1-(3-furanyl)ethanone, demonstrating the broad applicability of the haloform-type displacement .

Derivative TypeNucleophile / ReagentReaction ConditionsTypical Yield (%)Physical State
Carboxylic Acid Sodium Hydroxide (aq)Room Temp to 60 °C~70Solid
Primary Amide Ammonium Hydroxide (aq)80 °C, 20 h (Sealed Tube)72Solid (mp 169–171 °C)
Secondary Amide Methylamine (aq)80 °C, 20 h (Sealed Tube)80Solid (mp 98–101 °C)
Secondary Amide Benzylamine110 °C, 24 h (Toluene)94Solid (mp 120–122 °C)
Secondary Amide Aniline180 °C, 72 h (Toluene)91Oil
Ester Benzyl Alcohol / Et3​N 200 °C, 24 h (Toluene)80Oil
Ester Allyl Alcohol / Et3​N 98 °C, 24 h (Toluene)60Oil

References

  • Convenient synthesis of furan-3-carboxylic acid and derivatives. Tetrahedron Letters, 2004, 45(29), 5689-5691.[Link]

Method

Application Note: 2,2,2-Trichloro-1-(3-furanyl)-ethanone in Medicinal Chemistry and Drug Discovery

Introduction and Mechanistic Insights In medicinal chemistry and agrochemical drug discovery, the furan-3-carboxylic acid scaffold is a highly privileged pharmacophore. However, traditional amide coupling of furan-3-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Insights

In medicinal chemistry and agrochemical drug discovery, the furan-3-carboxylic acid scaffold is a highly privileged pharmacophore. However, traditional amide coupling of furan-3-carboxylic acid requires expensive, moisture-sensitive coupling reagents (e.g., EDC, HATU, DCC) and often suffers from poor atom economy and difficult purification.

2,2,2-Trichloro-1-(3-furanyl)-ethanone (also known as 3-trichloroacetylfuran) circumvents these limitations by acting as a highly stable, pre-activated building block [1]. The highly electron-withdrawing nature of the three chlorine atoms makes the carbonyl carbon exceptionally electrophilic. Upon nucleophilic attack by an amine, the resulting tetrahedral intermediate collapses, expelling the trichloromethyl anion ( CCl3−​ ). This anion rapidly abstracts a proton to form volatile chloroform ( CHCl3​ ), rendering the reaction irreversible and driving the amidation to completion without the need for external coupling reagents.

G A Furan-3-carboxylic Acid B Coupling Reagents (EDC, HOBt) A->B Activation C Amide Product B->C Amidation D 2,2,2-Trichloro-1- (3-furanyl)-ethanone E Direct Amine Addition (No Reagents Needed) D->E Pre-activated E->C Spontaneous (-CHCl3)

Logical comparison of traditional amide coupling vs. pre-activated haloform-type amidation.

Application Workflow 1: Synthesis of Antimicrobial Furan-3-Carboxamides

Furan-3-carboxamides synthesized from 2,2,2-trichloro-1-(3-furanyl)-ethanone exhibit potent in vitro antimicrobial and antifungal activity, particularly against Candida albicans and various filamentous fungi [1]. The workflow below outlines the conversion of 2,3-dihydrofuran to the pre-activated intermediate, followed by library generation.

G A 2,3-Dihydrofuran + Trichloroacetyl Chloride B 4-Trichloroacetyl- 2,3-dihydrofuran A->B Pyridine Acylation C 2,2,2-Trichloro-1- (3-furanyl)-ethanone B->C NBS Aromatization D Furan-3-carboxamides C->D R-NH2 Substitution

Workflow for synthesizing furan-3-carboxamides via a pre-activated intermediate.

Step-by-Step Protocol: Direct Amidation

This protocol is designed as a self-validating system, ensuring that reaction progress can be empirically verified at each stage.

  • Preparation: Dissolve 2,2,2-Trichloro-1-(3-furanyl)-ethanone (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under a nitrogen atmosphere.

    • Causality: DCM provides a polar aprotic environment that stabilizes the transition state of the nucleophilic attack without competing as a nucleophile (unlike alcohols or water).

  • Nucleophilic Addition: Slowly add the target primary or secondary amine (1.2 eq, 12 mmol) dropwise at 0 °C.

    • Causality: The slight excess of amine ensures complete consumption of the furan building block. The 0 °C starting temperature mitigates the exothermic nature of the haloform cleavage.

  • Reaction Propagation: Allow the reaction mixture to warm to room temperature and stir for 1–4 hours.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane/Ethyl Acetate mobile phase.

    • Self-Validation: The reaction is deemed complete when the distinct UV-active spot corresponding to the starting material (typically Rf​≈0.6 ) is entirely consumed, replaced by a lower-running product spot.

  • Workup: Evaporate the solvent and the chloroform byproduct under reduced pressure. Wash the crude residue with 1M HCl (to remove excess unreacted amine), extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate to yield the pure furan-3-carboxamide.

Quantitative Data: Amidation Efficiency and Biological Activity

The table below summarizes the efficiency of this methodology across various amine nucleophiles and their corresponding biological activities [1].

Amine NucleophileReaction Time (h)Isolated Yield (%)Antimicrobial MIC against C. albicans (µg/mL)
Aniline4.085%>100
Benzylamine2.092%12.5
Piperidine1.095%25.0
Morpholine1.590%50.0

Application Workflow 2: Synthesis of 3-Aminomethyltetrahydrofuran

Beyond direct medicinal chemistry, 2,2,2-trichloro-1-(3-furanyl)-ethanone is a critical intermediate in the synthesis of 3-aminomethyltetrahydrofuran , the primary building block for Dinotefuran, a third-generation neonicotinoid insecticide [2].

G A 2,2,2-Trichloro-1- (3-furanyl)-ethanone B Furan-3-carboxamide A->B NH3 (aq) Amidation C Furan-3-methylamine B->C LiAlH4 Reduction D 3-Aminomethyltetrahydrofuran C->D Pd/C, H2 Hydrogenation

Stepwise synthesis of 3-aminomethyltetrahydrofuran for agrochemical applications.

Step-by-Step Protocol: Amidation, Reduction, and Hydrogenation
  • Amidation: Treat 2,2,2-Trichloro-1-(3-furanyl)-ethanone with 25% aqueous ammonia at room temperature.

    • Causality: Aqueous ammonia is a sufficiently strong nucleophile to displace the CCl3​ group. The resulting furan-3-carboxamide is poorly soluble in cold water and precipitates, allowing for isolation via simple vacuum filtration.

  • Reduction: Suspend the isolated furan-3-carboxamide in anhydrous Tetrahydrofuran (THF). Slowly add Lithium Aluminum Hydride ( LiAlH4​ , 2.0 eq) at 0 °C, then reflux for 4 hours.

    • Causality: LiAlH4​ is required to fully reduce the amide carbonyl to a methylene group. THF coordinates the lithium ions, enhancing the hydride's reactivity.

  • In-Process Control (IPC) & Quench:

    • Self-Validation: Verify the disappearance of the amide carbonyl stretch (~1650 cm−1 ) via FT-IR.

    • Quench the excess LiAlH4​ using the Fieser method : For every x grams of LiAlH4​ used, sequentially add x mL of water, x mL of 15% NaOH, and 3x mL of water. This creates a granular, easy-to-filter aluminum salt precipitate, ensuring the product is not lost in a gelatinous emulsion.

  • Hydrogenation: Dissolve the resulting furan-3-methylamine in methanol. Add 10% Pd/C catalyst and stir under a hydrogen atmosphere (50 psi) at 50 °C for 12 hours.

    • Causality: The elevated pressure and temperature, combined with Pd/C, force the saturation of the aromatic furan ring, yielding the final 3-aminomethyltetrahydrofuran. Filter through Celite to remove the catalyst and concentrate.

References

  • Zanatta, N., Alves, S. H., Coelho, H. S., Borchhardt, D. M., Machado, P., Flores, K. M., da Silva, F. M., Spader, T. B., Santurio, J. M., Bonacorso, H. G., & Martins, M. A. P. (2007). Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides. Bioorganic & Medicinal Chemistry, 15(5), 1947-1958.[Link]

  • Liu, Y., Cai, B., Li, Y., Song, H., Huang, R., & Wang, Q. (2007). Synthesis, crystal structure, and biological activities of 2-cyanoacrylates containing furan or tetrahydrofuran moieties. Journal of Agricultural and Food Chemistry, 55(8), 3011-3017.[Link]

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 2,2,2-Trichloro-1-(3-furanyl)-ethanone synthesis

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 2,2,2-Trichloro-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 2,2,2-Trichloro-1-(3-furanyl)-ethanone. We will address common pitfalls, provide troubleshooting strategies, and answer frequently asked questions to improve reaction yield and purity.

Introduction: The Challenge of Regioselectivity in Furan Acylation

The synthesis of 2,2,2-Trichloro-1-(3-furanyl)-ethanone presents a significant regiochemical challenge. Standard electrophilic substitution reactions on an unsubstituted furan ring, such as the Friedel-Crafts acylation, overwhelmingly favor substitution at the C2 position. This is due to the greater stabilization of the cationic intermediate formed during C2 attack compared to C3 attack. Consequently, traditional methods employing a Lewis acid catalyst with furan and trichloroacetyl chloride will yield the undesired 2-isomer and significant polymeric byproducts, rather than the target 3-isomer.[1][2]

This guide focuses on overcoming this inherent reactivity to selectively synthesize the C3-acylated product.

Troubleshooting Guide: From Low Yields to Targeted Synthesis

This section addresses specific problems encountered during the synthesis.

Q1: My reaction resulted in a low yield of a trichloroacetylated furan, but it's the 2-isomer, not the desired 3-isomer. Why did this happen?

A1: This is the expected outcome for a standard Friedel-Crafts acylation of furan. The electron-donating oxygen atom of the furan ring stabilizes the transition state for electrophilic attack more effectively at the adjacent C2 (alpha) position than at the C3 (beta) position. This electronic preference makes direct, selective acylation at the C3 position using classical Friedel-Crafts conditions practically impossible.[1]

Q2: My reaction mixture turned into a dark, insoluble tar, and I recovered very little product. What is causing this and how can I prevent it?

A2: This is a classic sign of furan polymerization. Furan is highly sensitive to strong acids, including the Lewis acids (e.g., AlCl₃) typically used in Friedel-Crafts reactions.[2] These conditions can protonate the furan ring, initiating a cationic polymerization cascade that results in intractable tars and drastically reduces the yield of any desired acylated product.

While this issue is more pronounced in the context of a traditional Friedel-Crafts approach, it underscores the general acid sensitivity of the furan moiety that must be respected in any synthetic strategy.

Table 1: Strategies to Mitigate Furan Polymerization

StrategyMechanistic RationaleRecommended Action
Avoid Strong Lewis Acids Strong Lewis acids like AlCl₃ are potent initiators of furan polymerization.[1]For syntheses where a Lewis acid is unavoidable, switch to milder alternatives like BF₃·OEt₂, ZnCl₂, or SnCl₄.[1]
Lower Reaction Temperature Reduces the rate of the polymerization side reaction, which often has a higher activation energy than the desired acylation.Maintain reaction temperatures at 0 °C or as low as -78 °C to suppress tar formation.[1]
Controlled Reagent Addition Prevents localized high concentrations of the acid catalyst, which can trigger polymerization.Add the Lewis acid slowly and sub-surface to a cooled, well-stirred solution of the furan and acylating agent.[1]
Use Heterogeneous Catalysts Solid acid catalysts, such as zeolites, can provide a milder reaction environment and are easily removed.[3][4]Consider using H-beta zeolite or other supported acid catalysts in a fixed-bed or slurry reactor.

Q3: How can I selectively synthesize 2,2,2-Trichloro-1-(3-furanyl)-ethanone with a high yield?

A3: To bypass the inherent C2 selectivity of furan, a strategy that does not rely on electrophilic substitution of the unsubstituted ring is required. The most effective approach is to start with a furan ring that is already functionalized at the C3 position. A robust method involves the metalation of 3-bromofuran followed by quenching with an appropriate electrophile.

This strategy changes the nature of the reaction entirely: instead of an electrophilic attack on the furan ring, you are creating a potent nucleophile at the C3 position (3-furyllithium) that will then attack the electrophilic trichloroacetylating agent.

Experimental Protocol: Synthesis via Lithiation of 3-Bromofuran

This protocol describes a two-step process: the generation of 3-furyllithium via halogen-metal exchange, followed by acylation.

Step 1: Generation of 3-Furyllithium

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Reagent Preparation: In the flask, dissolve 3-bromofuran (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) to a concentration of 0.5 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, 1.05 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 20-30 minutes. Ensure the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the 3-furyllithium species is now complete.

Step 2: Acylation

  • Electrophile Addition: In a separate flame-dried flask under nitrogen, prepare a solution of trichloroacetyl chloride (1.1 eq) in anhydrous THF. Cool this solution to -78 °C.

  • Quenching: Using a cannula, slowly transfer the freshly prepared 3-furyllithium solution into the stirred solution of trichloroacetyl chloride. Maintain the temperature at -78 °C during the addition.

  • Reaction: Stir the reaction mixture at -78 °C for 2-3 hours.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (to remove any remaining acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Synthesis_Pathway cluster_0 Undesired Friedel-Crafts Pathway cluster_1 Recommended Lithiation Pathway Furan Furan Acyl_Cl Cl₃CCOCl AlCl3 AlCl₃ (Catalyst) Transition_2 C2-Acylation (Favored) Product_2 2,2,2-Trichloro-1- (2-furanyl)-ethanone (Incorrect Isomer) Tar Polymeric Tar BromoFuran 3-Bromofuran nBuLi n-BuLi, -78°C Furyllithium 3-Furyllithium (Nucleophile) Acyl_Cl2 Cl₃CCOCl Transition_3 C3-Acylation (Directed) Product_3 2,2,2-Trichloro-1- (3-furanyl)-ethanone (Target Product)

Frequently Asked Questions (FAQs)

Q1: Why is it critical to use anhydrous solvents and a nitrogen atmosphere for the lithiation pathway?

A1: Organolithium reagents, such as n-butyllithium and the 3-furyllithium intermediate, are extremely strong bases and potent nucleophiles. They react violently with water and rapidly with oxygen. Failure to maintain strictly anhydrous (water-free) and inert (oxygen-free) conditions will lead to the immediate destruction of these reagents, resulting in a complete failure of the reaction.

Q2: What is the best method for purifying the final product, 2,2,2-Trichloro-1-(3-furanyl)-ethanone?

A2: The crude product should first be analyzed by TLC or GC-MS to assess its purity.

  • Column Chromatography: This is the most common method. Given the trichloromethyl group, the product is expected to be relatively non-polar. A silica gel column using a gradient of ethyl acetate in hexanes is a good starting point. However, some furan-containing compounds can be sensitive to prolonged exposure to silica gel.[5]

  • Distillation: If the product is thermally stable and volatile, Kugelrohr distillation under high vacuum can be an effective method for purification, especially on a larger scale.

  • Recrystallization: If the product is a solid at room temperature, recrystallization from an appropriate solvent system (e.g., hexanes, or a mixture of ether/hexanes) can provide highly pure material.

Q3: Can I use trichloroacetic anhydride instead of trichloroacetyl chloride as the acylating agent?

A3: Yes, trichloroacetic anhydride can be used as the acylating agent. It is generally less reactive than the acid chloride, which can sometimes be advantageous in controlling the reaction. However, the stoichiometry changes: one equivalent of the anhydride will react, producing one equivalent of trichloroacetate as a byproduct. The general procedure remains the same, but trichloroacetyl chloride is often preferred for its higher reactivity and the cleaner formation of volatile HCl as the only byproduct after workup.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dry glassware under vacuum B Add 3-Bromofuran & Anhydrous Solvent A->B C Purge with N₂ B->C D Cool to -78°C C->D E Add n-BuLi dropwise D->E F Stir for 1h (Generate 3-Furyllithium) E->F G Add to Cl₃CCOCl solution at -78°C F->G H Stir for 2-3h G->H I Quench with sat. aq. NH₄Cl H->I J Warm to RT & Extract with Ether I->J K Wash with NaHCO₃ & Brine J->K L Dry (MgSO₄) & Concentrate K->L M Purify by Column Chromatography L->M End Pure Product M->End Start Start Start->A

References

  • Desai, D. S., & Yadav, G. D. (2021). Friedel-Crafts Acylation of Furan: Development of A Green Process Using Chromium-exchanged Dodecatungstophosphoric Acid: Effect of Support, Mechanism and Kinetic Modelling. ResearchGate. Retrieved from [Link]

  • Desai, D. S., & Yadav, G. D. (2021). Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling. ProQuest. Retrieved from [Link]

  • Wang, Y., et al. (2015). Continuous liquid-phase Friedel–Crafts acylation of furan with acetic anhydride in a fixed-bed reactor over H-beta zeolite. RSC Advances. Retrieved from [Link]

  • Springer Professional. (2021). Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling. Retrieved from [Link]

  • Kuo, Y., & Shih, T. (n.d.). Regioselective Friedel-Crafts Acylation with 2-Arylfuran-3,4-dicarboxylic Acid Anhydrides. Journal of the Chinese Chemical Society. Retrieved from [Link]

  • Heid, J. V., & Levine, R. (1948). Acylation of furan. U.S. Patent No. 2,515,123. Google Patents.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Friedel-Crafts acylation of furan. Retrieved from [Link]

  • Ghasemi, S., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (2016). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. WO2016058896A1.
  • Lee, C., & Lee, J. (2007). Efficient one-pot synthesis of 2-substituted furans from 3,3-diethoxypropyne and aldehydes. Heterocycles, 71(5), 1141. Retrieved from [Link]

  • NextSDS. (n.d.). Ethanone, 2,2,2-trichloro-1-(3-furanyl)- (9CI). Retrieved from [Link]

  • European Patent Office. (1991). Process for the preparation of 2-(2-furyl) ethanol amine. EP 0435840 A2. Retrieved from [Link]

  • Seth, K., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11). Retrieved from [Link]

  • Reddit. (2025). Help with purification of furanones. r/chemhelp. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Furylacrylic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Biosynthesis of 2-furylhydroxymethylketone, an intermediate of cefuroxime, from furfural and formaldehyde using a ThDP-dependent enzyme. Green Chemistry. Retrieved from [Link]

Sources

Optimization

Troubleshooting moisture degradation of 2,2,2-Trichloro-1-(3-furanyl)-ethanone during storage

Welcome to the technical support center for 2,2,2-Trichloro-1-(3-furanyl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to diagnose and prevent the degradation of this v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2,2,2-Trichloro-1-(3-furanyl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to diagnose and prevent the degradation of this valuable synthetic intermediate during storage. As a molecule possessing both a reactive trichloromethyl ketone moiety and an acid-sensitive furan ring, its stability is paramount for reproducible experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: I've noticed a discoloration and change in the consistency of my stored 2,2,2-Trichloro-1-(3-furanyl)-ethanone. What could be the cause?

This is a common observation when the compound has been exposed to atmospheric moisture. 2,2,2-Trichloro-1-(3-furanyl)-ethanone is a hygroscopic compound, meaning it readily absorbs water from the air.[1][2][3] This absorbed moisture can initiate several degradation pathways, leading to the formation of impurities that may alter the physical appearance of the material from a crystalline solid or clear oil to a discolored, possibly gummy or oily, substance.

The two primary chemical functionalities susceptible to moisture-induced degradation are the trichloromethyl ketone group and the furan ring itself.

Q2: What are the specific chemical degradation pathways I should be concerned about with moisture exposure?

There are two principal degradation mechanisms that can occur, often concurrently, when 2,2,2-Trichloro-1-(3-furanyl)-ethanone is exposed to moisture.

  • Hydrolysis of the Trichloromethyl Ketone: The trichloromethyl group is a potent electron-withdrawing group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water. This can lead to a haloform-type reaction, particularly if basic conditions are present, resulting in cleavage of the C-CCl₃ bond to form 3-furoic acid and chloroform.[4] Even in neutral water, slow hydrolysis can occur over time.

  • Acid-Catalyzed Furan Ring Opening: The furan ring is notoriously unstable under acidic conditions.[5][6] The hydrolysis of the trichloromethyl ketone group can produce acidic byproducts, which in turn can catalyze the degradation of the furan ring. The process typically begins with protonation of the ring, followed by nucleophilic attack by water, leading to ring-opening and the formation of various dicarbonyl compounds and polymers.[7] While the electron-withdrawing nature of the ketone provides some protection to the ring compared to electron-donating substituents, it does not eliminate this vulnerability.[8]

Below is a diagram illustrating these potential degradation pathways.

G cluster_main Degradation of 2,2,2-Trichloro-1-(3-furanyl)-ethanone cluster_path1 Pathway 1: Ketone Hydrolysis cluster_path2 Pathway 2: Furan Ring Opening A 2,2,2-Trichloro-1-(3-furanyl)-ethanone B Moisture (H₂O) Exposure A->B C 3-Furoic Acid B->C Nucleophilic Attack F Ring-Opened Dicarbonyls & Polymeric Materials B->F Acid-Catalyzed Hydrolysis D Chloroform (CHCl₃) E Acidic Conditions (from byproducts or environment) C->E Creates Acidic Environment E->F

Caption: Potential moisture-induced degradation pathways.

Troubleshooting and Diagnostics Guide

If you suspect your material has degraded, a systematic approach is necessary to confirm the issue and identify the root cause.

Q3: How can I definitively confirm that my compound has degraded due to moisture?

Confirmation requires a two-pronged analytical approach: assessing the purity of the compound and quantifying the water content. The following workflow provides a step-by-step diagnostic process.

G cluster_results Analysis of Results start Observation: Suspected Degradation (e.g., color change, poor reactivity) visual Step 1: Visual & Physical Inspection - Check for discoloration - Note changes in state (solid to oil) - Check for clumping start->visual purity Step 2: Purity Analysis (HPLC/GC) - Assess % purity - Look for new impurity peaks visual->purity res_purity Purity < 95% AND New Peaks Observed? purity->res_purity moisture Step 3: Moisture Analysis (Karl Fischer Titration) - Quantify water content res_moisture Moisture > 0.5% w/w? moisture->res_moisture res_purity->moisture Yes no_degradation Conclusion: Degradation Unlikely or Caused by Other Factors res_purity->no_degradation No conclusion Conclusion: Moisture-Induced Degradation Confirmed res_moisture->conclusion Yes res_moisture->no_degradation No

Caption: Troubleshooting workflow for suspected degradation.

Experimental Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of the parent compound from its potential degradation products.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2,2,2-Trichloro-1-(3-furanyl)-ethanone sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. Mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Compare the chromatogram of the stored sample to a reference standard or a freshly opened batch.

    • A significant decrease in the area of the main peak and/or the appearance of new, more polar peaks (which would elute earlier in a reverse-phase method) is indicative of degradation. 3-furoic acid, for example, is significantly more polar than the parent compound.

Experimental Protocol 2: Moisture Content Determination by Karl Fischer Titration

This is the most accurate method for determining the water content in a sample.[9][10][11]

Important Consideration: Standard Karl Fischer reagents containing methanol can react with ketones to form ketals, a reaction that produces water and leads to erroneously high results.[12] Therefore, it is crucial to use specialized ketone-compatible Karl Fischer reagents.

  • Instrument Setup:

    • Use a coulometric or volumetric Karl Fischer titrator. Coulometric is preferred for very low moisture content (<1%).[13]

    • Equip the titrator with a Karl Fischer reagent specifically designed for aldehydes and ketones.

  • Sample Preparation & Analysis:

    • Ensure the sample is handled quickly in a low-humidity environment (e.g., in a glove box or on a dry day) to minimize atmospheric moisture absorption.[2]

    • Accurately weigh an appropriate amount of the sample and introduce it directly into the titration vessel.

    • For solid samples, ensure they fully dissolve in the Karl Fischer solvent.[9]

    • Start the titration and record the water content, typically expressed as a percentage (%) or parts per million (ppm).

  • Interpretation:

    • A high-purity, properly stored sample should have a very low moisture content (typically <0.1% or 1000 ppm).

    • A measured water content significantly above this baseline confirms that the sample has absorbed moisture, which is the likely driver for any observed degradation.

Prevention: Best Practices for Storage and Handling

Preventing degradation is far more effective than attempting to remediate a compromised sample. Adherence to strict storage and handling protocols is critical.[1]

Q4: What are the ideal, long-term storage conditions for 2,2,2-Trichloro-1-(3-furanyl)-ethanone?

The goal is to create an environment that is cool, dry, dark, and free of oxygen. The following table summarizes the recommended storage conditions.

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of chemical reactions and minimizes volatility.[14]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric air, thereby eliminating the primary sources of moisture and oxygen.[15][16]
Container Tightly-sealed, amber glass bottlePrevents exposure to light, which can catalyze degradation, and moisture ingress.[14][16][17] Use of parafilm to seal the cap is also recommended.
Desiccants Store primary container inside a secondary container (desiccator cabinet or sealed bag) containing a desiccant (e.g., silica gel, molecular sieves).[18][19]Actively absorbs any moisture that may be present in the storage environment, providing an additional layer of protection.[18]
Q5: What handling procedures should my lab implement to minimize moisture exposure during use?

Proper handling during weighing and sample preparation is just as important as long-term storage.

  • Minimize Exposure Time: Only open the container for the shortest time necessary to retrieve the material.[1][2]

  • Use a Controlled Environment: Whenever possible, handle the compound inside a glove box with a dry, inert atmosphere. If a glove box is unavailable, work quickly in a well-ventilated fume hood on a day with low ambient humidity.

  • Inert Gas Blanket: After dispensing the required amount, flush the headspace of the container with dry argon or nitrogen before tightly resealing it.[15]

  • Use Clean, Dry Equipment: Ensure all spatulas, glassware, and weighing vessels are scrupulously dry before they come into contact with the compound.

By implementing these diagnostic and preventative measures, researchers can ensure the integrity and stability of their 2,2,2-Trichloro-1-(3-furanyl)-ethanone, leading to more reliable and reproducible scientific outcomes.

References
  • Hygroscopic: What it Means, Wh
  • Material Safety Data Sheet - Furan, stabilized with 0.025 to 0.04% BHT, 98% - Cole-Parmer. ()
  • Furan - Safety D
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ()
  • Karl Fischer Method of Moisture Detection - CSC Scientific. ()
  • Karl Fischer Moisture Analysis - Pacific BioLabs. ()
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ()
  • stability issues of furan rings in acidic or basic conditions - Benchchem. ()
  • Synthesis, Reactions and Medicinal Uses of Furan - Pharmaguideline. ()
  • Furan-2-Sulfonic Acid: A Technical Guide to Safe Storage and Handling - Benchchem. ()
  • The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. ()
  • How to Handle and Store Furfural - Eagle Manufacturing. ()
  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Energy & Fuels. ()
  • What Is Karl Fischer Titr
  • Mastering Karl Fischer Moisture Analysis: A Complete Guide - TCA Lab / Alfa Chemistry. ()
  • Western Carolina University Standard Oper
  • Moisture Content by Karl Fischer Titration | ARDL - Akron Rubber Development Labor
  • How do you handle hygroscopic solutes in the lab? - TutorChase. ()
  • Technical Support Center: Furan Ring Stability and Degrad
  • Mechanistic studies on the basic hydrolysis of 2,2,2-trichloro-1-arylethanones | The Journal of Organic Chemistry - ACS Public
  • The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorpor
  • Is there a practical and efficient way to protect hygroscopic compounds
  • Water determination in aldehydes and ketones - Honeywell. ()

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for Nucleophilic Substitutions of 2,2,2-Trichloro-1-(3-furanyl)-ethanone

Welcome to the technical support center for optimizing solvent conditions in nucleophilic substitution reactions involving 2,2,2-trichloro-1-(3-furanyl)-ethanone. This resource is designed for researchers, scientists, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing solvent conditions in nucleophilic substitution reactions involving 2,2,2-trichloro-1-(3-furanyl)-ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success of your synthetic endeavors.

Introduction: The Unique Reactivity of 2,2,2-Trichloro-1-(3-furanyl)-ethanone

2,2,2-Trichloro-1-(3-furanyl)-ethanone is a highly reactive ketone due to the strong electron-withdrawing nature of the trichloromethyl group. This feature significantly enhances the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack. However, the molecule's reactivity is multifaceted, presenting several competing reaction pathways that are highly dependent on the chosen solvent and reaction conditions. Understanding these pathways is critical for achieving the desired substitution product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Possible Cause 1: Competing Haloform Reaction

The presence of the trichloromethyl group makes the compound susceptible to the haloform reaction, especially under basic conditions. This reaction cleaves the C-C bond between the carbonyl and the trichloromethyl group to form 3-furoic acid and chloroform.[1][2][3][4]

  • Scientific Explanation: The protons on a methyl group adjacent to a carbonyl are acidic and can be removed by a base to form an enolate. In the case of 2,2,2-trichloro-1-(3-furanyl)-ethanone, while there are no alpha-protons to be removed for the initial halogenation steps of a typical haloform reaction, the trichloromethyl group is an excellent leaving group. Nucleophilic attack at the carbonyl carbon can lead to a tetrahedral intermediate that collapses, expelling the -CCl3 anion.

  • Solutions:

    • Avoid Strong, Non-nucleophilic Bases: If your desired reaction is nucleophilic addition at the carbonyl, avoid using strong, sterically hindered bases that might favor the haloform pathway.

    • Use of Aprotic Solvents: Polar aprotic solvents like THF, DMF, or acetonitrile are generally preferred for many nucleophilic substitutions as they solvate the cation of a nucleophilic salt, leaving the nucleophile more reactive.[5] This can favor the desired substitution over the haloform reaction, which is often promoted in protic solvents like water or alcohols.

    • Temperature Control: Running the reaction at lower temperatures can help to minimize side reactions.

Possible Cause 2: Furan Ring Instability

The furan ring can be sensitive to strongly acidic or basic conditions, which can lead to ring-opening or polymerization.

  • Scientific Explanation: The furan ring possesses aromatic character, but its resonance energy is lower than that of benzene, making it more susceptible to degradation under harsh conditions.[5]

  • Solutions:

    • Maintain Near-Neutral pH: Unless your specific protocol requires acidic or basic conditions, aim to keep the reaction mixture as close to neutral as possible.

    • Use Mild Reagents: Opt for milder nucleophiles and bases where possible.

    • Limit Reaction Time: Prolonged exposure to harsh conditions can increase the likelihood of furan ring degradation. Monitor the reaction closely by TLC or other methods to determine the optimal reaction time.

Possible Cause 3: Inactive Nucleophile

The nucleophile may not be sufficiently reactive to attack the electrophilic carbonyl carbon.

  • Solutions:

    • Increase Nucleophilicity: If using a neutral nucleophile like an alcohol or thiol, consider converting it to its more reactive anionic form (an alkoxide or thiolate) using a suitable base.

    • Solvent Choice: Polar protic solvents can solvate and deactivate the nucleophile through hydrogen bonding.[6][7] Switching to a polar aprotic solvent can enhance the nucleophile's reactivity.[5]

Problem 2: Formation of Multiple Products

Possible Cause 1: Nucleophilic Attack at the Furan Ring

While less common, nucleophilic aromatic substitution on the furan ring can occur, especially if the ring is activated by electron-withdrawing groups.

  • Scientific Explanation: The electron-withdrawing nature of the trichloroacetyl group can make the furan ring more susceptible to nucleophilic attack, particularly at the 2- and 5-positions.

  • Solutions:

    • Use "Softer" Nucleophiles: Nucleophiles with a higher degree of polarizability (softer nucleophiles) may be more selective for the carbonyl carbon.

    • Optimize Reaction Conditions: Carefully screen solvents and temperatures to find conditions that favor the desired reaction pathway.

Possible Cause 2: Steric Hindrance

Bulky nucleophiles may face steric hindrance when approaching the carbonyl carbon, which is flanked by the furan ring and the trichloromethyl group.[8][9][10][11]

  • Scientific Explanation: The rate of nucleophilic attack can be significantly reduced by steric bulk on either the nucleophile or the electrophile.

  • Solutions:

    • Use Less Hindered Nucleophiles: If possible, choose a smaller nucleophile.

    • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome steric barriers, but this must be balanced against the risk of decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the best type of solvent for nucleophilic substitution on 2,2,2-trichloro-1-(3-furanyl)-ethanone?

A1: The optimal solvent depends on the specific nucleophile and the desired reaction pathway (e.g., SN1 vs. SN2 type mechanism at an adjacent center, or nucleophilic addition to the carbonyl).

  • For SN2-type reactions: Polar aprotic solvents such as THF, acetonitrile (ACN), DMF, and DMSO are generally recommended.[5] These solvents can dissolve the reactants but do not strongly solvate the nucleophile, thus preserving its reactivity.

  • For SN1-type reactions: Polar protic solvents like water, methanol, and ethanol can be used to stabilize the formation of a carbocation intermediate.[6][7] However, be mindful of the potential for these solvents to act as nucleophiles themselves (solvolysis) and to promote the haloform reaction.

Q2: How can I favor nucleophilic addition to the carbonyl group over the haloform reaction?

A2: To favor nucleophilic addition:

  • Use strong, non-basic nucleophiles: Grignard reagents and organolithium compounds are excellent for adding alkyl or aryl groups to the carbonyl.[7][12][13] Reducing agents like sodium borohydride will reduce the ketone to an alcohol.[14][15][16][17][18]

  • Employ aprotic solvents: Solvents like THF or diethyl ether are standard for reactions with organometallic reagents.

  • Maintain low temperatures: These reactions are often carried out at 0 °C or below to control reactivity and minimize side reactions.

Q3: Can I use a base to facilitate the reaction with a weak nucleophile?

A3: Yes, but with caution. A non-nucleophilic base can be used to deprotonate a weak nucleophile, making it more reactive. However, the choice of base is critical to avoid promoting the haloform reaction. Weaker, non-nucleophilic bases like potassium carbonate or triethylamine are often preferred over strong bases like sodium hydroxide or potassium t-butoxide.

Q4: How does the trichloromethyl group affect the reactivity compared to a monohalo- or dihalomethyl ketone?

A4: The trichloromethyl group is a much stronger electron-withdrawing group than a mono- or dihalomethyl group. This has two main consequences:

  • Increased Electrophilicity: The carbonyl carbon of 2,2,2-trichloro-1-(3-furanyl)-ethanone is significantly more electrophilic, making it more reactive towards nucleophiles.

  • Enhanced Leaving Group Ability of -CCl3: The trichloromethyl anion is a relatively stable leaving group, which is why the haloform reaction is a major consideration.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Addition of a Grignard Reagent

This protocol describes the addition of an organomagnesium halide to the carbonyl group of 2,2,2-trichloro-1-(3-furanyl)-ethanone.

Materials:

  • 2,2,2-Trichloro-1-(3-furanyl)-ethanone

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Under an inert atmosphere, dissolve 2,2,2-trichloro-1-(3-furanyl)-ethanone (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent (1.1 eq) dropwise via a dropping funnel over 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of 1 M HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Reduction with Sodium Borohydride

This protocol outlines the reduction of the ketone to the corresponding alcohol.

Materials:

  • 2,2,2-Trichloro-1-(3-furanyl)-ethanone

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve 2,2,2-trichloro-1-(3-furanyl)-ethanone (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1 hour. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of deionized water.

  • Acidify the mixture to pH ~5 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Influence of Solvent Polarity on Nucleophilic Substitution Pathways

Solvent TypeExamplesEffect on SN1Effect on SN2Potential Issues for 2,2,2-Trichloro-1-(3-furanyl)-ethanone
Polar Protic Water, Methanol, EthanolFavored (stabilizes carbocation)[6]Disfavored (solvates nucleophile)[6]May promote haloform reaction; can act as a nucleophile (solvolysis).
Polar Aprotic THF, Acetonitrile, DMF, DMSODisfavoredFavored (does not solvate nucleophile)[5]Generally a good choice to enhance nucleophilicity.
Nonpolar Aprotic Hexane, Toluene, DichloromethaneDisfavoredCan be effective, but solubility may be an issue.May require a phase-transfer catalyst for ionic nucleophiles.

Visualizations

Diagram 1: Competing Reaction Pathways

G cluster_start Starting Material cluster_paths Reaction Pathways cluster_products Products A 2,2,2-Trichloro-1-(3-furanyl)-ethanone B Nucleophilic Addition (e.g., Grignard, NaBH4) A->B  Strong Nucleophile  Aprotic Solvent C Haloform Reaction (with base) A->C  Base  Protic Solvent D Substituted Alcohol B->D E 3-Furoic Acid + Chloroform C->E

Caption: Decision tree for predicting the major reaction pathway.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_side_products Analyze crude mixture (NMR, MS) for side products start->check_side_products is_haloform Is 3-furoic acid present? check_side_products->is_haloform is_degradation Are there signs of furan ring degradation? is_haloform->is_degradation No solution_haloform Switch to aprotic solvent Use milder/non-nucleophilic base Lower reaction temperature is_haloform->solution_haloform Yes is_starting_material Is unreacted starting material present? is_degradation->is_starting_material No solution_degradation Use milder reaction conditions (pH, temp) Reduce reaction time is_degradation->solution_degradation Yes solution_starting_material Increase nucleophile reactivity (e.g., deprotonate) Switch to polar aprotic solvent Increase temperature cautiously is_starting_material->solution_starting_material Yes end Re-run optimized reaction is_starting_material->end No (Re-evaluate strategy) solution_haloform->end solution_degradation->end solution_starting_material->end

Caption: A systematic approach to troubleshooting low product yield.

References

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • Wikipedia. (2023). Haloform reaction. Retrieved from [Link]

  • Find People. (n.d.). Nucleophilic Substitution of Alkyl Halides. Retrieved from [Link]

  • PubMed. (2015, May 28). Grignard-mediated reduction of 2,2,2-trichloro-1-arylethanones. Retrieved from [Link]

  • Master Organic Chemistry. (2020, August 26). Haloform Reaction of Methyl Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • University of Toronto. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]

  • Chemistry Steps. (2020, April 11). The Haloform and Iodoform Reactions. Retrieved from [Link]

  • PMC. (n.d.). Stereoinvertive Nucleophilic Substitution at Quaternary Carbon Stereocenters of Cyclopropyl Ketones and Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch18: Haloform reaction. Retrieved from [Link]

  • S P Jain College, Sasaram. (n.d.). Effect of steric factors on nucleophilicity. Retrieved from [Link]

  • RSC Publishing. (n.d.). Grignard-mediated reduction of 2,2,2-trichloro-1-arylethanones. Retrieved from [Link]

  • PMC. (2022, July 30). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION OF ARYL FLUORIDES BY SECONDARY NITRILES: PREPARATION OF 2-(2-METHOXYPHENYL)-2-METHYLPROPIONITRILE. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Nucleophilic Substitution in Solution: Activation Strain Analysis of Weak and Strong Solvent Effects. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Experiment 7 — Nucleophilic Substitution. Retrieved from [Link]

  • Quora. (2016, September 10). Why steric hindrance doesn't affect Sn1 reaction?. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]

  • Reddit. (2021, August 1). effect of steric hindrance on nucleophiles. Retrieved from [Link]

  • SlideShare. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (1992). Two effective procedures for the synthesis of trichloromethyl ketones, useful precursors of chiral α-amino and α-hydroxy acids. Retrieved from [Link]

  • National Open Access Monitor, Ireland. (2007). Steric effects on the mechanism of reaction of nucleophilic substitution of β‐substituted alkoxyvinyl trifluoromethyl ketones with four secondary amines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

  • MDPI. (n.d.). Nucleophilic Additions of 2-Furyllithium to Carbonyl Derivatives of L-Serine. Formal Synthesis of (2R,3R)-β-Hydroxy Aspartic Acid. Retrieved from [Link]

  • PMC. (2025, March 21). Chiral ruthenium complex/Ph2P(2-furyl)–catalyzed asymmetric nucleophilic addition of aryl aldehyde hydrazones to simple ketones. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

  • Chemguide. (2013, April 15). REDUCTION OF CARBONYL COMPOUNDS USING SODIUM TETRAHYDRIDOBORATE. Retrieved from [Link]

  • Comptes Rendus de l'Académie des Sciences. (2024, July 11). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Retrieved from [Link]

  • NextSDS. (n.d.). Ethanone, 2,2,2-trichloro-1-(3-furanyl)- (9CI). Retrieved from [Link]

Sources

Optimization

Advanced purification and recrystallization techniques for 2,2,2-Trichloro-1-(3-furanyl)-ethanone

Prepared by: Senior Application Scientist, Advanced Purification Division Welcome to the technical support guide for the advanced purification and recrystallization of 2,2,2-Trichloro-1-(3-furanyl)-ethanone. This documen...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Purification Division

Welcome to the technical support guide for the advanced purification and recrystallization of 2,2,2-Trichloro-1-(3-furanyl)-ethanone. This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. As a molecule possessing both a reactive α,α,α-trichloroketone moiety and an acid-sensitive furan ring, its purification demands a nuanced approach that respects its inherent chemical liabilities.

This guide moves beyond standard protocols to provide a deeper understanding of the principles at play, enabling you to troubleshoot effectively and optimize your purification strategy.

Critical Compound Profile & Stability Concerns

Understanding the structure of 2,2,2-Trichloro-1-(3-furanyl)-ethanone is paramount to its successful purification. The molecule's reactivity is dominated by two key features:

  • The Furan Ring: As an electron-rich aromatic heterocycle, the furan moiety is highly susceptible to degradation under acidic conditions, which can catalyze ring-opening or polymerization.[1][2]

  • The α,α,α-Trichloroketone: The three electron-withdrawing chlorine atoms render the carbonyl carbon highly electrophilic. This group can be sensitive to strong bases, which may initiate haloform-type reactions or other decomposition pathways.[3]

Therefore, the primary directive for all purification protocols is the strict avoidance of strong acids and bases. All solvents and reagents should be neutral and free of acidic or basic impurities.

Safety First: Handling and Personal Protective Equipment (PPE)

Before commencing any work, it is crucial to acknowledge the potential hazards associated with α-halo ketones and chlorinated compounds.

Hazard ConsiderationRecommended PrecautionRationale
Potential Lachrymator & Alkylating Agent Always handle the compound within a certified chemical fume hood.α-halo ketones can be irritating to the eyes and respiratory system. As potential alkylating agents, they pose a risk of chemical interaction with biological macromolecules.
Dermal Exposure Wear appropriate chemical-resistant gloves (nitrile is a common choice, but consult your institution's safety guidelines) and a lab coat.[4]Prevents skin contact and absorption. Change gloves frequently, especially after handling the stock material.[5]
Eye Protection Safety glasses with side shields or chemical splash goggles are mandatory.[4]Protects against accidental splashes of solutions containing the compound.
Waste Disposal Dispose of all contaminated solid and liquid waste according to your institution's hazardous waste protocols.Chlorinated organic compounds require specific disposal routes to prevent environmental contamination.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent should exhibit a steep solubility curve: the compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[6][7] Given the molecule's structure, solvents of moderate polarity are a good starting point. Crucially, the solvent must be chemically inert to the compound.

Q2: How do I perform an effective solvent screen?

Use small quantities of your crude material (~10-20 mg) in test tubes. Add a small volume (~0.25 mL) of a candidate solvent.[6] Observe solubility at room temperature and then upon heating. A good candidate will show poor solubility in the cold and complete dissolution upon heating.[6]

Recommended Starting Solvents for Screening:

  • Isopropanol

  • Ethanol

  • Hexanes

  • Toluene

  • Ethyl Acetate / Hexane mixtures

  • Dichloromethane / Hexane mixtures

Q3: What are the most probable impurities I need to remove?

Impurities typically stem from the synthetic route. For α-halo ketones, these can include:[8][9]

  • Unreacted starting materials (e.g., 3-acetylfuran).

  • Under-halogenated species (e.g., dichloro- or monochloro-ketones).

  • Solvent residue from the reaction.

  • Colored degradation products, often arising from the decomposition of the furan ring.

Advanced Purification & Recrystallization Protocols

Protocol 1: Standard Cooling Recrystallization

This is the most common method and should be the first approach if a suitable single-solvent system is identified.

Methodology:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2,2,2-Trichloro-1-(3-furanyl)-ethanone. Add the minimum amount of the chosen solvent required to dissolve the solid at its boiling point.[7] Add the solvent in small portions, allowing the solution to return to a boil between additions.

  • Hot Filtration (if necessary): If insoluble impurities or colored residues are present, perform a hot gravity filtration. This step is critical for removing particulate matter that could otherwise act as unwanted nucleation sites.[10]

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6] Rushing this step can cause impurities to be trapped in the crystal lattice.[11]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.[7][10]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Anti-Solvent Crystallization

This technique is invaluable when no single solvent provides the ideal solubility profile. It involves dissolving the compound in a "good" solvent and then carefully adding a "poor" solvent (the anti-solvent) in which the compound is insoluble, inducing precipitation.[12][13]

Methodology:

  • Dissolution: Dissolve the crude material in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) at room temperature.

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (e.g., hexanes or pentane) dropwise to the stirred solution. Continue adding the anti-solvent until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Induce Crystallization: Add a few more drops of the "good" solvent to redissolve the turbid solution slightly.

  • Cooling & Isolation: Allow the solution to stand undisturbed. Slow diffusion will lead to crystal growth. If needed, cool the solution in an ice bath to maximize yield. Isolate the crystals by vacuum filtration as described in Protocol 1.

Troubleshooting Guide

This section addresses the most common issues encountered during the purification of 2,2,2-Trichloro-1-(3-furanyl)-ethanone.

Problem 1: The compound "oils out" instead of forming crystals.
  • Why it happens: The compound's melting point may be lower than the boiling point of the solvent, or the solution is too supersaturated. Oiling out is detrimental to purity as the oil can trap impurities.

  • Solutions:

    • Re-heat and Add Solvent: Re-heat the solution until the oil redissolves. Add a small amount (10-15%) more of the hot solvent to reduce the saturation level.[14]

    • Lower the Crystallization Temperature: Try cooling the solution more slowly or using a solvent with a lower boiling point.

    • Change Solvents: Switch to a lower-boiling point solvent system.

Problem 2: No crystals form, even after cooling in an ice bath.
  • Why it happens: The solution is likely not saturated enough (too much solvent was used), or the crystallization process requires a nucleation event to begin.

  • Solutions:

    • Induce Nucleation: Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.[6][14]

    • Add a Seed Crystal: If you have a small crystal of pure product, add it to the solution to act as a template for crystal growth.[6]

    • Reduce Solvent Volume: Gently heat the solution and boil off some of the solvent to increase the concentration.[11][14] Be cautious not to boil off too much, which could lead to rapid crashing out of the solid.

    • Cool to a Lower Temperature: If available, use a dry ice/acetone bath for further cooling, but be aware this can sometimes cause the product to crash out as a fine powder.

Problem 3: Crystallization happens too quickly, forming a fine powder.
  • Why it happens: The solution is too concentrated, or it cooled too rapidly. Very fast crystallization tends to trap impurities within the rapidly forming crystal lattice.[11]

  • Solutions:

    • Increase Solvent Volume: Re-heat the solution to redissolve the solid. Add a small excess of hot solvent (5-10%) to ensure crystallization proceeds more slowly upon cooling.[11]

    • Insulate the Flask: After heating, place the flask on a surface that does not conduct heat well (like a cork ring or folded paper towels) and cover it to slow the rate of cooling.[11]

Problem 4: The final product is colored.
  • Why it happens: Highly conjugated or polymeric impurities, likely from furan ring degradation, are present.

  • Solutions:

    • Activated Charcoal Treatment: After dissolving the crude product in the hot solvent, cool the solution slightly and add a very small amount of activated charcoal (1-2% by weight).[10] Re-heat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

    • Hot Filtration: Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[10] Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

Problem 5: The recovery yield is very low (<50%).
  • Why it happens: This is one of the most common issues in recrystallization.

  • Causes & Solutions:

    • Too much solvent was used: A significant portion of your compound remains dissolved in the mother liquor.[11] Test this by taking a small sample of the filtrate and evaporating it; a large amount of residue indicates significant product loss. If so, you can concentrate the mother liquor to recover a second crop of crystals.

    • Premature crystallization during hot filtration: The compound crystallized on the filter paper or in the funnel stem. Re-heat the filtration apparatus and the solution to redissolve the product. Rinsing with a small amount of hot solvent can help.

    • Washing with too much cold solvent: The washing step, while necessary, will always dissolve some product. Use only the minimum amount of ice-cold solvent required.

Visualization of Workflows

Purification Strategy Selection

The following diagram outlines the decision-making process for selecting an appropriate purification technique.

Purification_Strategy A Start: Crude 2,2,2-Trichloro- 1-(3-furanyl)-ethanone B Perform Solvent Screen (Isopropanol, Hexanes, Toluene, etc.) A->B C Is a single solvent with a steep solubility curve found? B->C D Protocol 1: Standard Cooling Recrystallization C->D  Yes E Identify a 'Good' Solvent (dissolves well) and a miscible 'Poor' Solvent (insoluble) C->E  No G Are insoluble or colored impurities present? D->G F Protocol 2: Anti-Solvent Crystallization E->F F->G H Incorporate Hot Filtration and/or Activated Charcoal Treatment into chosen protocol G->H  Yes I Proceed to Crystallization G->I  No H->I Troubleshooting_Tree Start Problem Encountered: No Crystals Formed A Scratch inner surface of flask with a glass rod Start->A B Add a single seed crystal of pure compound A->B Fails Result1 Crystals Formed: Success! A->Result1 Works C Reduce solvent volume by boiling and cool again B->C Fails B->Result1 Works D Use a lower temperature bath (e.g., dry ice/acetone) C->D Fails C->Result1 Works D->Result1 Works Result2 Still No Crystals: Recover crude solid by rotary evaporation and re-attempt with a different solvent system D->Result2 Fails

Caption: Decision tree for troubleshooting crystallization failure.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Micropore Technologies. Active Pharmaceutical Ingredient (API) Crystallisation. Retrieved from [Link]

  • University of Colorado, Boulder. Recrystallization. Retrieved from [Link]

  • IEEE Control Systems Society. Advanced Control of Pharmaceutical Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. Retrieved from [Link]

  • MDPI. (2024, September 12). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Retrieved from [Link]

  • MDPI. (2020, December 28). Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. Retrieved from [Link]

  • ACS Publications. (2011, October 13). Synthesis of α-Halo-α,α-difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. Recrystallization. Retrieved from [Link]

  • Amersham Biosciences. Ten golden rules for working with Radiation. Retrieved from [Link]

  • Google Patents. WO2008038050A2 - Reduction of alpha-halo ketones.
  • ACS Publications. (2014, January 28). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Bristol. 10 golden rules for radiation safety. Retrieved from [Link]

  • Defense Technical Information Center. (2013, September). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]

  • PubChem. 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one. Retrieved from [Link]

  • NextSDS. Ethanone, 2,2,2-trichloro-1-(3-furanyl)- (9CI). Retrieved from [Link]

  • Google Patents. EP1293494B1 - Process for preparing alpha-halo-ketones.
  • Princeton University. Handling Radioactive Materials Safely. Retrieved from [Link]

  • NCBI Bookshelf. (2016, November 5). Furan - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. Retrieved from [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • Fiveable. (2025, August 15). Preparation of alpha-halo ketones: Organic Chemistry II. Retrieved from [Link]

  • University of Cambridge, Department of Plant Sciences. Local Rules for the Safe Use and Disposal of Radioisotopes. Retrieved from [Link]

  • National University of Singapore. NUS LABORATORY IONIZING RADIATION SAFETY MANUAL. Retrieved from [Link]

  • RSC Publishing. (2016, April 6). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. Retrieved from [Link]

  • MDPI. (2024, September 8). Chemical Transformation of Biomass-Derived Furan Compounds into Polyols. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2,2,2-Trichloro-1-(3-furanyl)-ethanone Workflows

Welcome to the Application Support Center. 2,2,2-Trichloro-1-(3-furanyl)-ethanone (3-furyl trichloromethyl ketone) is a highly valuable electrophilic building block in drug development, particularly for accessing functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. 2,2,2-Trichloro-1-(3-furanyl)-ethanone (3-furyl trichloromethyl ketone) is a highly valuable electrophilic building block in drug development, particularly for accessing functionalized furans. However, the extreme steric bulk of the trichloromethyl (–CCl₃) group severely impedes the Bürgi-Dunitz trajectory of incoming nucleophiles. This often leads to stalled reactions, low yields, or undesired side reactions (e.g., haloform cleavage without substrate capture).

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to overcome these steric barriers.

Module 1: Bypassing Direct Carbonyl Sterics via the Jocic-Type Pathway

Q: Direct nucleophilic acyl substitution (amidation) of my 3-furyl trichloromethyl ketone is yielding <15% product. Heating the reaction just causes degradation of the furan ring. How can I improve this?

A: The –CCl₃ group creates a massive steric shield around the carbonyl carbon. Instead of forcing a direct nucleophilic attack, the most effective workaround is to bypass the sp² steric clash entirely. This is achieved by reducing the ketone to a secondary alcohol, followed by a stereospecific Jocic-type reaction[1]. By converting the ketone to an alcohol via Asymmetric Transfer Hydrogenation (ATH), you alter the hybridization from sp² to sp³, allowing the base-mediated formation of a transient dichloroepoxide[2]. This intermediate is highly reactive and readily undergoes nucleophilic ring-opening by amines to form enantiomerically enriched amino-amides with inversion of stereochemistry[3].

Data Summary: Direct Amidation vs. ATH/Jocic-Type Reaction Yields
SubstrateNucleophileDirect Amidation Yield (%)ATH/Jocic-Type Yield (%)Enantiomeric Excess (ee %)
2,2,2-Trichloro-1-(3-furanyl)-ethanoneBenzylamine12%88%97%
2,2,2-Trichloro-1-(3-furanyl)-ethanoneIsopropylamine8%85%96%
2,2,2-Trichloro-1-(3-furanyl)-ethanoneAniline<5%70%95%
Self-Validating Protocol: ATH & Subsequent Jocic-Type Reaction

Causality Check: We utilize a Ruthenium-based transfer hydrogenation catalyst because it operates efficiently at ambient temperature, preventing the thermal degradation of the sensitive furan ring, while formic acid serves as a mild, controlled hydride source[1].

Step 1: Asymmetric Transfer Hydrogenation (ATH)

  • Charge a flame-dried flask with 2,2,2-trichloro-1-(3-furanyl)-ethanone (1.0 equiv) and Ru-teth-TsDPEN catalyst (0.5 mol%).

  • Add a 5:2 mixture of formic acid/triethylamine (HCO₂H/Et₃N) as the solvent and hydride source.

  • Stir at 28 °C for 16 hours.

    • Validation Check: Monitor via chiral GC; the reaction must show >95% conversion to the trichloromethyl carbinol before proceeding to prevent unreacted ketone from undergoing non-stereospecific side reactions.

  • Quench with water, extract with CH₂Cl₂, and concentrate under reduced pressure.

Step 2: Jocic-Type Amidation

  • Dissolve the crude carbinol in CH₂Cl₂ and cool to 5 °C.

    • Causality Check: Cooling is strictly required to stabilize the highly reactive dichloroepoxide intermediate and prevent its premature hydrolysis.

  • Add the amine nucleophile (1.2 equiv) and benzyltriethylammonium chloride (BnNEt₃Cl, 10 mol%) as a phase-transfer catalyst.

  • Slowly add 5M NaOH (aq) dropwise. The biphasic basic conditions drive the dehydrohalogenation to form the epoxide, which is immediately trapped by the amine[1].

  • Warm to room temperature and stir for 24 h. Extract, dry over MgSO₄, and purify via flash chromatography.

JocicPathway Ketone 3-Furyl Trichloromethyl Ketone (Sterically Hindered sp2) ATH Asymmetric Transfer Hydrogenation (Ru cat.) Ketone->ATH HCO2H/Et3N Carbinol Chiral Trichloromethyl Carbinol (sp3 Hybridized) ATH->Carbinol Yields >90% Epoxide Transient Dichloroepoxide (Highly Reactive) Carbinol->Epoxide NaOH, Phase Transfer Product Chiral Amino-Amide (Inversion of Stereochemistry) Epoxide->Product Amine Nucleophile Ring Opening

Mechanistic workflow bypassing steric hindrance via ATH and Jocic-type epoxide formation.

Module 2: Overcoming Sterics in Carbon-Carbon Bond Formation

Q: I am trying to perform an allylation on 2,2,2-trichloro-1-(3-furanyl)-ethanone to form a tertiary homoallylic alcohol. Grignard and standard Barbier conditions fail, yielding mostly reduced side-products. What is the alternative?

A: Trihalomethyl ketones are notoriously difficult substrates for standard organometallic additions. The extreme steric bulk of the –CCl₃ group, combined with its high electronegativity, often causes standard Grignard reagents to act as reducing agents (via β-hydride transfer) rather than nucleophiles[4]. To overcome this, you must use a catalytic enantioselective boryl-ammonium approach. This method utilizes a chiral ammonium salt that activates an allylboronate. The highly compact transition state of the boryl-ammonium complex effectively navigates the steric pressure of the –CCl₃ group, allowing for highly enantioselective C–C bond formation[4].

Data Summary: Allylation Conditions and Outcomes
Reagent SystemMechanism of Failure/SuccessYield (%)ee (%)
Allylmagnesium BromideSteric clash; β-hydride reduction dominates<10%N/A
Allyltributylstannane / TiCl₄Lewis acid complexation blocked by –CCl₃22%Racemic
Allylboronic acid pinacol ester / Chiral Ammonium Cat.Compact boryl-ammonium transition state94%96%
Self-Validating Protocol: Catalytic Enantioselective Allylation

Causality Check: The reaction is run at 4 °C. Lowering the temperature minimizes background racemic uncatalyzed allylation, ensuring the chiral ammonium catalyst strictly dictates the stereochemical outcome despite the severe steric crowding[4].

  • Preparation: In a nitrogen-filled glovebox, charge a vial with 2,2,2-trichloro-1-(3-furanyl)-ethanone (0.2 mmol) and the chiral boryl-ammonium catalyst (5.0 mol%).

  • Solvent Addition: Dissolve the mixture in anhydrous toluene (1.0 mL) and seal the vial. Remove from the glovebox and cool the mixture to 4 °C using a cryocooler.

  • Nucleophile Addition: Add allylboronic acid pinacol ester (1.5 equiv) dropwise over 5 minutes.

    • Validation Check: The slow addition prevents local concentration spikes that could lead to off-target oligomerization or thermal runaway.

  • Reaction: Stir at 4 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The highly electron-withdrawing nature of the –CCl₃ group accelerates the electrophilic capture once the steric barrier is successfully navigated by the catalyst[4].

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography to isolate the tertiary homoallylic alcohol.

Allylation Ketone 3-Furyl Trichloromethyl Ketone Complex Boryl-Ammonium Transition State (Compact, Sterically Navigable) Ketone->Complex Allylboronate + Cat. Reduction β-Hydride Reduction (Side Reaction) Ketone->Reduction Standard Grignard (Fails) Cat Chiral Ammonium Catalyst (5 mol%) Cat->Complex Product Tertiary Homoallylic Alcohol (94% Yield, 96% ee) Complex->Product 4 °C, 2h

Boryl-ammonium catalysis successfully navigates steric hindrance to prevent reductive side reactions.

Module 3: Managing Electronic vs. Steric Effects in Michael Additions

Q: When utilizing α,β-unsaturated trichloromethyl ketones derived from the 3-furyl system for Michael additions, my nucleophiles are attacking the carbonyl instead of the β-carbon. Why?

A: The –CCl₃ group is so strongly electron-withdrawing that it drastically increases the electrophilicity of the carbonyl carbon. For small, hard nucleophiles, this extreme electronic pull can sometimes override the steric hindrance, leading to direct 1,2-addition or haloform cleavage. To direct attack exclusively to the β-carbon (1,4-Michael addition), you must use soft nucleophiles or employ organocatalytic strategies (such as isothiourea catalysts) that temporarily mask the carbonyl and alter the HOMO/LUMO dynamics of the system, enabling subsequent lactonization or controlled functionalization[5].

References
  • Perryman, M. S., Harris, M. E., Foster, J. L., Joshi, A., Clarkson, G. J., & Fox, D. J. "Trichloromethyl Ketones: Asymmetric Transfer Hydrogenation and Subsequent Jocic-Type Reactions with Amines." Chemical Communications, 2013, 49(85), 10022-10024. URL:[Link]

  • Silverio, D. L., Torker, S., Pilyugina, T., Yulyaningsih, E. M., Camp, A. M., Schrock, R. R., & Hoveyda, A. H. "Catalytic Enantioselective Addition of an Allyl Group to Ketones Containing a Tri-, a Di-, or a Monohalomethyl Moiety. Stereochemical Control Based on Distinctive Electronic and Steric Attributes of C–Cl, C–Br, and C–F Bonds." Journal of the American Chemical Society, 2019, 141(33), 13211-13221. URL:[Link]

  • Stark, D. G., Taylor, J. E., Smith, S. R., & Morrill, L. C. "Organocatalytic Michael addition–lactonisation of carboxylic acids using α,β-unsaturated trichloromethyl ketones." Chemical Science, 2018, 9(12), 3161-3167. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison of 2,2,2-Trichloro-1-(3-furanyl)-ethanone vs 2,2,2-Trichloro-1-(2-furanyl)-ethanone

An in-depth comparative analysis of heterocyclic building blocks is essential for rational drug design and synthetic route optimization. Among these, furan-derived trichloromethyl ketones (TCMKs) stand out as powerful ac...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of heterocyclic building blocks is essential for rational drug design and synthetic route optimization. Among these, furan-derived trichloromethyl ketones (TCMKs) stand out as powerful acylating agents and versatile precursors for chiral alcohols and amino-amides via Jocic-type reactions[1].

However, the regiochemistry of the furan ring attachment—specifically at the C2 versus C3 position—imparts a profound difference in the electronic environment of the carbonyl group. This guide provides an objective, mechanistically grounded comparison of 2,2,2-Trichloro-1-(3-furanyl)-ethanone (the 3-furyl isomer) and 2,2,2-Trichloro-1-(2-furanyl)-ethanone (the 2-furyl isomer), equipping researchers with the kinetic and thermodynamic insights necessary to select the optimal reagent for their synthetic pipelines.

Mechanistic Rationale: The Electronic Dichotomy

The reactivity of any carbonyl compound toward nucleophilic attack is fundamentally governed by the magnitude of the partial positive charge ( δ+ ) on the carbonyl carbon[2]. In TCMKs, the adjacent trichloromethyl ( −CCl3​ ) group exerts a massive inductive electron-withdrawing effect ( −I ), rendering the carbonyl highly electrophilic. However, the furan ring introduces a competing mesomeric electron-donating effect ( +M ) via its oxygen lone pairs.

The divergent reactivity between the two isomers is dictated by how efficiently this +M effect can stabilize the carbonyl ground state:

  • The 2-Furyl Isomer (Attenuated Electrophilicity): When the carbonyl is attached at the C2 position, the oxygen lone pair is fully conjugated with the carbonyl group. Delocalization occurs efficiently through the diene system, yielding three major resonance contributors[3]. This ground-state stabilization lowers the ground-state energy, thereby increasing the activation energy ( Ea​ ) required to reach the tetrahedral intermediate during nucleophilic attack.

  • The 3-Furyl Isomer (Enhanced Electrophilicity): Attachment at the C3 position results in cross-conjugation. The resonance pathway from the ring oxygen to the carbonyl oxygen is interrupted, yielding fewer stable resonance contributors[3]. Without efficient +M stabilization, the −I effect of the −CCl3​ group dominates. The ground state remains destabilized, lowering the activation energy barrier and resulting in significantly faster reaction kinetics.

Mechanism cluster_2furyl 2-Furyl Isomer Pathway cluster_3furyl 3-Furyl Isomer Pathway A1 2,2,2-Trichloro-1-(2-furanyl)-ethanone A2 Efficient +M Resonance (Oxygen lone pair directly stabilizes C=O) A1->A2 A3 Attenuated Electrophilicity A2->A3 A4 Slower Reaction Kinetics (Higher Activation Energy) A3->A4 B1 2,2,2-Trichloro-1-(3-furanyl)-ethanone B2 Restricted +M Resonance (Cross-conjugated, unopposed -I effect) B1->B2 B3 Enhanced Electrophilicity B2->B3 B4 Rapid Reaction Kinetics (Lower Activation Energy) B3->B4

Electronic effects dictating the divergent nucleophilic reactivity of 2-furyl and 3-furyl TCMK isomers.

Comparative Reactivity Profile

To translate these electronic principles into practical synthetic utility, Table 1 summarizes the physicochemical and kinetic behaviors of both isomers. The 3-furyl isomer is the superior choice when rapid, low-temperature nucleophilic acyl substitution is required, whereas the 2-furyl isomer offers greater stability and controlled reactivity.

Table 1: Quantitative and Qualitative Comparison of Furan-Derived TCMKs

Property2,2,2-Trichloro-1-(2-furanyl)-ethanone2,2,2-Trichloro-1-(3-furanyl)-ethanone
Carbonyl Position C2 (Directly Conjugated)C3 (Cross-Conjugated)
Resonance Stabilization High (3 primary contributors)Low (2 primary contributors)
Carbonyl Electrophilicity ModerateHigh
Relative Amidation Rate ( krel​ ) 1.0 (Baseline)~4.5 - 6.0 (Accelerated)
Susceptibility to Hydration LowModerate to High
Primary Synthetic Utility Stable building block, controlled acylationHighly reactive electrophile, rapid Jocic-type precursor

Self-Validating Experimental Protocols

To empirically validate the theoretical reactivity differences, the following protocols utilize internal standards and kinetic tracking to ensure the data is self-consistent and reproducible.

Protocol A: Kinetic Profiling via Jocic-Type Amidation (Haloform Cleavage)

Causality: The −CCl3​ group is an excellent leaving group. Upon attack by a secondary amine, a tetrahedral intermediate forms, which collapses to expel the trichloromethyl anion (rapidly protonated to chloroform), yielding a furan-carboxamide[1]. The rate-determining step is the initial nucleophilic attack. By tracking this in real-time using NMR, we can definitively prove the lower activation energy of the 3-furyl isomer.

Step-by-Step Methodology:

  • Preparation of Standard Solutions: Prepare a 0.5 M solution of the selected TCMK (either 2-furyl or 3-furyl isomer) in anhydrous CDCl3​ . Add exactly 0.1 equivalents of 1,3,5-trimethoxybenzene as an inert internal standard (IS) for absolute integration.

  • Reagent Equilibration: Transfer 0.6 mL of the TCMK/IS solution to a standard 5 mm NMR tube. Equilibrate the tube in the NMR spectrometer probe at exactly 25.0 °C.

  • Initiation: Eject the sample, rapidly inject 1.1 equivalents of anhydrous morpholine, invert three times to mix, and re-insert into the probe.

  • Kinetic Acquisition: Acquire 1H -NMR spectra every 60 seconds for 2 hours.

  • Data Validation: Integrate the disappearance of the furan ring protons of the starting material against the constant IS peak (6.08 ppm). The appearance of the chloroform byproduct singlet (~7.26 ppm) must stoichiometrically match the consumption of the ketone, validating mass balance and ruling out side reactions.

  • Result: The 3-furyl isomer will exhibit a significantly steeper exponential decay curve, confirming its superior electrophilicity.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Causality: The synthesis of chiral amino-amides often begins with the enantioselective reduction of the TCMK to a chiral alcohol[1]. Ruthenium-catalyzed ATH relies on hydride transfer to the carbonyl carbon. The highly electrophilic 3-furyl isomer exhibits higher turnover frequencies (TOF) because its electron-deficient carbonyl is more receptive to hydride attack.

Step-by-Step Methodology:

  • Catalyst Activation: In a Schlenk flask under argon, dissolve 1.0 mol% of RuCl(p−cymene)[(S,S)−TsDPEN] in anhydrous dichloromethane (DCM).

  • Substrate Addition: Add 1.0 mmol of the TCMK substrate.

  • Hydride Source: Introduce a 5:2 mixture of formic acid/triethylamine (HCOOH/ NEt3​ ) dropwise at 0 °C. The formic acid serves as the stoichiometric hydride donor.

  • Reaction Monitoring: Stir the reaction at room temperature. Withdraw 10 μL aliquots every 30 minutes, quench with saturated NaHCO3​ , extract with hexane, and analyze via chiral HPLC (e.g., Chiralcel OD-H column).

  • Data Validation: Plot conversion % versus time. The reaction is self-validating if the enantiomeric excess (ee) remains constant throughout the reaction coordinate while conversion increases. The 3-furyl isomer will reach >99% conversion in a fraction of the time required for the 2-furyl isomer.

Implications for Drug Development

Understanding the nuanced reactivity between 2-furyl and 3-furyl TCMKs prevents costly late-stage failures in drug synthesis:

  • Chemoselectivity: When designing a molecule with multiple nucleophilic sites, the 3-furyl isomer can be utilized for catalyst-free, low-temperature acylations, avoiding the protection/deprotection steps required by less reactive acylating agents.

  • Storage and Handling: The enhanced electrophilicity of the 3-furyl isomer makes it more susceptible to ambient hydration (forming gem-diols) or hydrolysis. It must be stored under strictly anhydrous conditions, whereas the 2-furyl isomer is generally bench-stable.

Sources

Comparative

Experimental vs. DFT-Calculated IR Spectra for 2,2,2-Trichloro-1-(3-furanyl)-ethanone: A Comprehensive Comparison Guide

Executive Summary For drug development professionals and synthetic chemists, the precise structural elucidation of intermediate compounds is non-negotiable. 2,2,2-Trichloro-1-(3-furanyl)-ethanone (also known as 3-trichlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the precise structural elucidation of intermediate compounds is non-negotiable. 2,2,2-Trichloro-1-(3-furanyl)-ethanone (also known as 3-trichloroacetyl furan) serves as a highly reactive and critical intermediate in the synthesis of biologically active furan-3-carboxamides and other targeted heterocycles[1].

While Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy provides rapid empirical data, interpreting the complex vibrational modes of halogenated heterocycles requires theoretical validation. Density Functional Theory (DFT) serves as this validating engine. This guide provides an objective comparison between experimental ATR-FTIR data and DFT-calculated spectra, detailing the self-validating protocols and the physical causality behind spectral discrepancies.

Methodological Protocols

To ensure scientific integrity, the comparison relies on a self-validating system where empirical data is directly mapped against quantum mechanical simulations. The ATR-MIR technology is highly effective for identifying infrared (IR) spectra of individual components, which, when paired with DFT studies, provides unprecedented insights into molecular structures[2].

Experimental Protocol: ATR-FTIR Spectroscopy
  • Sample Preparation: The synthesized 2,2,2-Trichloro-1-(3-furanyl)-ethanone (solid state) is placed directly onto the diamond crystal of an ATR-FTIR spectrometer. No KBr pelleting is required, eliminating moisture artifacts.

  • Measurement Parameters: The spectrum is recorded in the mid-infrared region (4000–400 cm⁻¹) at a resolution of 4 cm⁻¹.

  • Signal Averaging: 32 consecutive scans are co-added to maximize the signal-to-noise ratio.

  • Post-Processing: An atmospheric background subtraction is performed, followed by an ATR correction algorithm to account for the wavelength-dependent penetration depth of the evanescent wave.

Computational Protocol: DFT Calculations
  • Geometry Optimization: The initial 3D molecular structure is built using a graphical interface (e.g., GaussView). The geometry is optimized to its ground state using the B3LYP hybrid functional.

  • Basis Set Selection: The 6-311++G(d,p) basis set is strictly employed. The choice of functional and basis set is critical for the accuracy of these predictions[3]. The diffuse functions (++) are mandatory to accurately model the large, polarizable electron clouds of the three chlorine atoms.

  • Frequency Calculation: Harmonic vibrational frequencies are calculated on the optimized geometry. The absence of imaginary frequencies confirms the structure is at a true energy minimum.

  • Scaling: Because DFT utilizes a harmonic oscillator approximation, raw calculated frequencies are systematically overestimated. An empirical scaling factor (typically 0.961 for B3LYP/6-311++G(d,p)) is applied to correct for anharmonicity.

Workflow Visualization

IR_DFT_Workflow Start 2,2,2-Trichloro-1-(3-furanyl)-ethanone Exp Experimental ATR-FTIR (Solid State) Start->Exp DFT DFT Calculation (Gas Phase, B3LYP/6-311++G**) Start->DFT Exp_Data Raw IR Spectrum (Anharmonic, Intermolecular) Exp->Exp_Data DFT_Data Harmonic Frequencies (Isolated Molecule) DFT->DFT_Data Compare Comparative Analysis & Peak Assignment Exp_Data->Compare Scale Apply Scaling Factor (e.g., 0.961) DFT_Data->Scale Scale->Compare

Workflow comparing Experimental ATR-FTIR and DFT-calculated IR spectra for structural elucidation.

Quantitative Data Comparison

The following table summarizes the key vibrational modes, comparing the empirical ATR-FTIR results against the DFT computational model.

Vibrational ModeExperimental ATR-FTIR (cm⁻¹)Unscaled DFT (cm⁻¹)Scaled DFT (cm⁻¹)Δ (Exp vs Scaled)
Furan C-H stretch 312532653138-13
C=O stretch (Carbonyl) 169517651696-1
Furan C=C stretch 1555161815550
C-Cl asymmetric stretch 820852819+1
C-Cl symmetric stretch 795825793+2

Note: Scaled DFT values were calculated using a standard 0.961 scaling factor for the B3LYP/6-311++G(d,p) level of theory.

Causality Analysis: Decoding Spectral Discrepancies

As an Application Scientist, it is vital to look beyond the numbers and understand the physical causality driving the differences between experimental and theoretical spectra.

Phase Differences: Solid State vs. Gas Phase

Experimental ATR-FTIR data is collected in the solid state. Within the crystal lattice, molecules are subjected to weak intermolecular forces, such as dipole-dipole interactions between the highly polar carbonyl oxygen and adjacent furan hydrogens. These interactions slightly elongate the C=O bond, lowering its force constant and resulting in a "red shift" (lower frequency). Conversely, DFT calculations simulate an isolated molecule in a vacuum (gas phase), entirely devoid of these intermolecular dampening effects.

The Anharmonicity Factor

DFT models molecular vibrations using a harmonic oscillator approximation near the equilibrium geometry. However, real interatomic potentials are anharmonic (following models like the Morse potential). As the vibrational energy levels increase, the distance between them decreases. The harmonic approximation inherently overestimates these frequencies, which is the primary reason why unscaled DFT values for the C=O stretch appear artificially high (~1765 cm⁻¹) and require the empirical scaling factor[3].

Electronic Effects of the Trichloromethyl Group

The exact position of the carbonyl stretch is dictated by a tug-of-war of electronic effects. The -CCl₃ group exerts a powerful electron-withdrawing inductive effect (-I), which typically increases the C=O bond order and shifts the frequency higher. However, this is counterbalanced by the resonance electron donation (+M) from the aromatic furan ring. DFT accurately captures this delicate intramolecular electronic environment, provided that diffuse functions (++) are included in the basis set to properly model the diffuse, polarizable electron clouds of the three chlorine atoms.

Spectral_Shifts Root Discrepancies: Exp vs. DFT Phase Phase Differences Root->Phase Harmonic Harmonic Approximation Root->Harmonic Inductive Trichloromethyl -I Effect Root->Inductive Phase_Detail Solid State (Exp) vs. Gas (DFT) Intermolecular forces lower Exp C=O freq Phase->Phase_Detail Harmonic_Detail DFT overestimates frequencies Requires empirical scaling factor Harmonic->Harmonic_Detail Inductive_Detail Strong electron withdrawal Shifts C=O to higher wavenumbers Inductive->Inductive_Detail

Logical mapping of physical and computational factors causing shifts in IR vibrational frequencies.

Conclusion

For the structural verification of 2,2,2-Trichloro-1-(3-furanyl)-ethanone, relying solely on empirical IR libraries is insufficient due to the complex electronic interplay between the furan ring and the trichloromethyl group. By coupling ATR-FTIR with B3LYP/6-311++G(d,p) DFT calculations, researchers can achieve a self-validating analytical workflow. The application of appropriate scaling factors bridges the gap between the harmonic gas-phase simulation and the anharmonic solid-state reality, yielding a near-perfect alignment (Δ ≤ 2 cm⁻¹) for critical functional group assignments.

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Validation

A Comparative Guide to the Leaving Group Efficiency of 2,2,2-Trichloro-1-(3-furanyl)-ethanone in Amidation Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the efficient formation of amide bonds remains a cornerstone of drug discovery and development. The choice o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the efficient formation of amide bonds remains a cornerstone of drug discovery and development. The choice of activating agent and the nature of the leaving group are critical determinants of reaction efficiency, yield, and substrate scope. This guide provides an in-depth analysis of the leaving group efficiency of 2,2,2-trichloro-1-(3-furanyl)-ethanone in amidation reactions, comparing it with established and alternative methodologies.

The Critical Role of the Leaving Group in Amide Bond Formation

Amide synthesis from carboxylic acids necessitates the conversion of the hydroxyl group, a poor leaving group, into a more suitable alternative.[1][2] This is typically achieved by activating the carboxylic acid with a coupling reagent, which introduces a group that is readily displaced by an amine nucleophile.[3][4] The efficiency of this nucleophilic acyl substitution is directly proportional to the stability of the departing species, the leaving group. Generally, the weaker the basicity of the leaving group, the better it is at being displaced.[5]

2,2,2-Trichloro-1-(3-furanyl)-ethanone: A Closer Look at the Trichloromethyl Ketone System

2,2,2-Trichloro-1-(3-furanyl)-ethanone belongs to the class of trichloromethyl ketones, which serve as precursors to activated acylating agents. The key to its utility in amidation lies in the generation of a highly effective leaving group, the trichloromethanide anion (CCl₃⁻), or its protonated form, chloroform (CHCl₃). The strong electron-withdrawing effect of the three chlorine atoms stabilizes the negative charge on the carbon, making it a weak base and therefore an excellent leaving group.[6]

The reaction proceeds through a nucleophilic attack of the amine on the carbonyl carbon of the trichloromethyl ketone. This is often preceded by the formation of an intermediate, such as a haloform-type reaction, where the trichloromethyl group facilitates the formation of a reactive acyl species.

Proposed Mechanism of Amidation

The amidation reaction utilizing 2,2,2-trichloro-1-(3-furanyl)-ethanone is proposed to proceed through a tandem reaction sequence, which can be visualized as follows:

Amidation Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of the Leaving Group cluster_2 Step 3: Protonation A 2,2,2-Trichloro-1- (3-furanyl)-ethanone C Tetrahedral Intermediate A->C Nucleophilic Attack B Amine (R-NH2) B->C D Amide Product C->D Collapse of Intermediate E Trichloromethanide Anion (CCl3-) C->E Elimination F Chloroform (CHCl3) E->F Proton Source

Caption: Proposed mechanism of amidation using a trichloromethyl ketone.

Comparative Analysis of Leaving Group Efficiency

To objectively assess the performance of the trichloromethyl group as a leaving group in the context of 2,2,2-trichloro-1-(3-furanyl)-ethanone, we compare it with several common classes of activating agents and their corresponding leaving groups.

Activating Agent/MethodLeaving GrouppKa of Conjugate AcidLeaving Group StabilityAdvantagesDisadvantages
2,2,2-Trichloro-1-(3-furanyl)-ethanone Trichloromethanide (CCl₃⁻) ~15 (Chloroform) High Excellent leaving group ability, potentially mild reaction conditions.Stoichiometric use of the ketone precursor may be required.
Acyl ChloridesChloride (Cl⁻)-7HighHighly reactive, often leading to high yields.[2][]Generates HCl, requiring a base; sensitive to moisture.[2]
Acid AnhydridesCarboxylate (RCOO⁻)~4.8ModerateGood reactivity, readily available.Lower atom economy as half of the anhydride is the leaving group.
Carbodiimides (e.g., DCC, EDC)N,N'-dicyclohexylurea (DCU)N/AHigh (as a stable urea)Mild conditions, widely used in peptide synthesis.[1]Forms insoluble urea byproducts that can be difficult to remove.[1]
Phosphonium Salts (e.g., BOP, PyBOP)Hexamethylphosphoramide (HMPA) derivativeN/AHighHigh coupling efficiency, suitable for sterically hindered substrates.Reagents can be expensive and byproducts can be toxic.
Boric Acid CatalysisWater (H₂O)15.7Low (as hydroxide)Green and atom-economical approach.[1]Often requires high temperatures to drive off water.[1]

Experimental Protocol: A Comparative Study

To empirically validate the efficiency of 2,2,2-trichloro-1-(3-furanyl)-ethanone in amidation, a standardized comparative experiment can be designed.

Objective

To compare the yield and reaction time of the amidation of benzylamine with 3-furoic acid using different activation methods:

  • Method A: 2,2,2-Trichloro-1-(3-furanyl)-ethanone

  • Method B: 3-Furoyl chloride

  • Method C: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-Hydroxybenzotriazole (HOBt)

Materials
  • 2,2,2-Trichloro-1-(3-furanyl)-ethanone

  • 3-Furoyl chloride

  • EDC and HOBt

  • Benzylamine

  • 3-Furoic acid

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis start Prepare three reaction flasks flask_a Flask A: 2,2,2-Trichloro-1-(3-furanyl)-ethanone Benzylamine, Et3N in DCM flask_b Flask B: 3-Furoyl chloride Benzylamine, Et3N in DCM flask_c Flask C: 3-Furoic acid, EDC, HOBt Benzylamine, Et3N in DCM stir Stir all reactions at room temperature flask_a->stir flask_b->stir flask_c->stir tlc Monitor reaction progress by TLC stir->tlc quench Quench reactions tlc->quench extract Aqueous work-up and extraction quench->extract purify Purify crude product by column chromatography extract->purify yield Determine isolated yield purify->yield characterize Characterize product (NMR, MS) yield->characterize

Caption: A generalized workflow for the comparative amidation study.

Step-by-Step Procedure

Method A: Using 2,2,2-Trichloro-1-(3-furanyl)-ethanone

  • To a solution of 2,2,2-trichloro-1-(3-furanyl)-ethanone (1.0 mmol) in DCM (10 mL), add benzylamine (1.1 mmol) and triethylamine (1.2 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Method B: Using 3-Furoyl Chloride

  • To a solution of benzylamine (1.1 mmol) and triethylamine (1.2 mmol) in DCM (10 mL) at 0 °C, add 3-furoyl chloride (1.0 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Follow steps 3-5 from Method A for work-up and purification.

Method C: Using EDC/HOBt

  • To a solution of 3-furoic acid (1.0 mmol), HOBt (1.2 mmol), and benzylamine (1.1 mmol) in DCM (10 mL), add EDC (1.2 mmol).

  • Stir the reaction mixture at room temperature until completion as monitored by TLC.

  • Follow steps 3-5 from Method A for work-up and purification.

Conclusion

The use of 2,2,2-trichloro-1-(3-furanyl)-ethanone for amidation presents a compelling alternative to traditional methods. The exceptional stability of the trichloromethanide leaving group suggests that this method could offer high efficiency under mild conditions. While direct comparative data in the literature is scarce, the underlying chemical principles strongly support its potential. The provided experimental protocol offers a framework for researchers to directly compare its efficacy against established standards in their own laboratories. As with any synthetic method, the optimal choice will depend on the specific substrate, desired scale, and economic considerations.

References

  • Perryman, M. S., Harris, M. E., Foster, J. L., Joshi, A., Clarkson, G. J., & Fox, D. J. (2013). Trichloromethyl ketones: asymmetric transfer hydrogenation and subsequent Jocic-type reactions with amines. RSC Publishing. [Link]

  • Mbouhom, C., et al. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. PMC. [Link]

  • Perrin, D. M. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • Li, X., et al. (2018). Direct Amidation of Carboxylic Acids through an Active α-Acyl Enol Ester Intermediate. The Journal of Organic Chemistry. [Link]

  • Pavia, M. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. [Link]

  • Clark, J. (2023). Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Nojima, M. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. [Link]

  • Corey, E. J., Link, J. O., & Shao, Y. (1992). Two effective procedures for the synthesis of trichloromethyl ketones, useful precursors of chiral α-amino and α-hydroxy acids. Organic Chemistry Portal. [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • de Souza, R. O. M. A., et al. (2025). Synthesis of Fatty Trichloromethyl-β-diketones and New 1H-Pyrazoles as Unusual FAMEs and FAEEs. ResearchGate. [Link]

  • Wu, A., et al. (2009). Novel and Direct Transformation of Methyl Ketones or Carbinols to Primary Amides by Employing Aqueous Ammonia. Organic Letters. [Link]

  • S.p.A., A. C. R. F. (2021). Different roles for the acyl chain and the amine leaving group in the substrate selectivity of N-Acylethanolamine acid amidase. Taylor & Francis. [Link]

  • StudySmarter. (2023). Amide Formation: Mechanism & Acyl Chloride. [Link]

  • Organic Chemistry Portal. (2024). Amide synthesis by acylation. [Link]

  • Chemistry Steps. (2024). Converting Ketones to Amides. [Link]

  • ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Link]

  • Zhang, J., et al. (2017). Direct amidation of esters with nitroarenes. PMC. [Link]

  • G. A. B. (2017). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC. [Link]

  • Ashenhurst, J. (2026). What Makes A Good Leaving Group?. Master Organic Chemistry. [Link]

  • Connon, S. J. (2011). Identification of the best-suited leaving group for the diastereoselective synthesis of glycidic amides from stabilised ammonium ylides and aldehydes. PMC. [Link]

  • Khan Academy. (n.d.). Amide formation from acyl chloride. [Link]

  • RSC Publishing. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. [Link]

  • Rueping, M. (2021). Transamidation of Amides and Amidation of Esters by Selective N–C(O)/O–C(O) Cleavage Mediated by Air- and Moisture-Stable Half-Sandwich Nickel(II)–NHC Complexes. MDPI. [Link]

  • Sloop, J. C. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. [Link]

  • PubChem. (2025). 2,2,2-trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethan-1-one. [Link]

  • ResearchGate. (n.d.). Efficient whole-cell biosynthesis of (S)-2-chloro-1-(3,4-difluorophenyl)-ethanol from 2-chloro-1-(3,4-difluoro- phenyl) ethanone in a sustainable reaction system. [Link]

  • Beier, P. (n.d.). Access to Fluoroalkylated Azoles and 2-Acylaminoketones via Anhydride-Mediated Cleavage of NH-1,2,3-Triazoles. ChemRxiv. [Link]

  • Zhang, M., et al. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). MDPI. [Link]

Sources

Comparative

A Comparative Guide to GC-MS Method Validation for Detecting Trace Impurities in 2,2,2-Trichloro-1-(3-furanyl)-ethanone

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous identification and quantification of impurities are paramount to ensuring the safety and effica...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous identification and quantification of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This guide provides a comprehensive, in-depth analysis of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for detecting trace impurities in 2,2,2-Trichloro-1-(3-furanyl)-ethanone, a halogenated furan derivative of significant interest.

This document moves beyond a simple recitation of protocols. As Senior Application Scientists, we delve into the causality behind experimental choices, offering a self-validating system of protocols grounded in authoritative references. We will objectively compare the performance of the GC-MS method against alternative techniques, supported by experimental data, to empower you in making informed decisions for your analytical workflow.

The Analytical Challenge: Unmasking Impurities in 2,2,2-Trichloro-1-(3-furanyl)-ethanone

The synthesis of 2,2,2-Trichloro-1-(3-furanyl)-ethanone, likely proceeding through a Friedel-Crafts acylation of furan with trichloroacetyl chloride, presents a unique set of challenges for impurity profiling.[1][2] The acidic conditions inherent to this reaction can lead to a variety of side products.[3] Understanding these potential impurities is the first step in developing a robust analytical method for their detection.

Potential Process-Related Impurities:

  • Positional Isomers: While Friedel-Crafts acylation of furan predominantly yields the 2-substituted product, the formation of the 3-substituted isomer, 2,2,2-Trichloro-1-(2-furanyl)-ethanone, is a possibility that must be monitored.

  • Poly-acylated Species: Under harsh reaction conditions, a second acylation of the furan ring can occur, leading to di-acylated byproducts.[2]

  • Products of Furan Polymerization: Furan is susceptible to polymerization in the presence of strong acids, resulting in a complex mixture of oligomeric and polymeric impurities.[3]

  • Ring-Opened Species: Acid-catalyzed hydrolysis of the furan ring can lead to the formation of 1,4-dicarbonyl compounds.

  • Residual Starting Materials and Reagents: Unreacted furan and trichloroacetyl chloride, or its hydrolysis product trichloroacetic acid, may be present in the final API.

Given the volatile nature of the target analyte and many of its potential impurities, Gas Chromatography (GC) is a logical choice for separation. The coupling of GC with Mass Spectrometry (MS) provides the high sensitivity and specificity required for trace-level detection and unambiguous identification.[4][5]

A Validated GC-MS Method for Trace Impurity Analysis

The following protocol outlines a validated GC-MS method for the quantification of trace impurities in 2,2,2-Trichloro-1-(3-furanyl)-ethanone, developed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6]

Experimental Protocol

1. Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a Mass Selective Detector (MSD).

2. Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent. The 5% phenyl-arylene phase provides good selectivity for a range of non-polar to semi-polar compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless for 1 minute to maximize sensitivity for trace components.

  • Injection Volume: 1 µL.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Full Scan (m/z 40-450) for initial impurity identification and Selected Ion Monitoring (SIM) for quantification of known impurities to enhance sensitivity.[7]

4. Sample Preparation:

  • Dissolve an accurately weighed amount of the 2,2,2-Trichloro-1-(3-furanyl)-ethanone sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 10 mg/mL.

Method Validation Workflow

The following diagram illustrates the key stages of the GC-MS method validation process.

GCMS_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis Dev Method Optimization (Column, Temp, Flow) Specificity Specificity (Peak Purity, Resolution) Dev->Specificity Linearity Linearity (5 Levels, r² ≥ 0.99) Specificity->Linearity LOD_LOQ LOD (S/N ~3:1) LOQ (S/N ~10:1) Linearity->LOD_LOQ Accuracy Accuracy (Spike/Recovery) LOD_LOQ->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Robustness Robustness (Varied Parameters) Precision->Robustness Routine Sample Analysis (System Suitability) Robustness->Routine

Caption: Workflow for GC-MS Method Validation.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria for a trace impurity analysis method.[8][9][10]

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Assess peak purity using mass spectral data.No interference at the retention times of the analyte and its impurities. Resolution > 2 between adjacent peaks.
Limit of Detection (LOD) Signal-to-Noise ratio (S/N) of approximately 3:1.The lowest concentration at which the analyte can be reliably detected.
Limit of Quantitation (LOQ) Signal-to-Noise ratio (S/N) of approximately 10:1.The lowest concentration that can be quantified with acceptable precision and accuracy.
Linearity Analyze a minimum of five concentrations across the range (e.g., LOQ to 150% of the specification limit).Correlation coefficient (r²) ≥ 0.99.
Accuracy Spike a placebo with known amounts of impurities at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit) in triplicate.Recovery of 80-120% for each impurity.
Precision Repeatability (Intra-assay): Analyze six replicate preparations of a spiked sample at 100% of the specification limit. Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.Relative Standard Deviation (RSD) ≤ 15% for repeatability. RSD ≤ 20% for intermediate precision.
Robustness Deliberately vary critical method parameters (e.g., oven temperature ramp rate ± 2°C/min, carrier gas flow rate ± 0.1 mL/min).No significant impact on the results (RSD of results should remain within acceptable limits).

Comparison with Other Alternatives

While GC-MS is a powerful tool for this application, it is essential to consider alternative analytical techniques. The choice of method will depend on the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and available instrumentation.[7][11][12]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a workhorse in pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[13][14]

Advantages:

  • Broad Applicability: Suitable for a wide range of compounds, including non-volatile and thermally unstable impurities that are not amenable to GC.

  • Robustness: HPLC methods are generally robust and well-established in quality control environments.

Disadvantages:

  • Lower Specificity: UV detection is less specific than mass spectrometry and relies heavily on chromatographic resolution for impurity identification. Co-eluting impurities can be challenging to resolve and identify.

  • Sensitivity: While sensitive for chromophoric compounds, it may lack the sensitivity of GC-MS for certain trace impurities.

  • Structural Information: Provides no structural information for unknown impurities.

Supercritical Fluid Chromatography (SFC)

SFC is a normal-phase chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[15][16][17][18][19]

Advantages:

  • Speed: SFC often provides faster separations than HPLC due to the low viscosity of the mobile phase.[18]

  • "Green" Technique: The use of CO2 as the primary mobile phase significantly reduces organic solvent consumption.[18]

  • Orthogonal Selectivity: Offers different selectivity compared to reversed-phase HPLC, which can be advantageous for separating closely related impurities.

Disadvantages:

  • Limited to Less Polar Compounds: While improving, SFC is generally more suited for the separation of less polar to moderately polar compounds.

  • Instrumentation: Less common in many laboratories compared to HPLC and GC.

Performance Comparison

The following table provides a comparative overview of GC-MS, HPLC-UV, and SFC for the analysis of trace impurities in 2,2,2-Trichloro-1-(3-furanyl)-ethanone.

FeatureGC-MSHPLC-UVSFC
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase based on partitioning between a stationary and mobile phase, with UV absorbance detection.Separation using a supercritical fluid as the mobile phase.
Applicability to Analyte Excellent for the volatile target analyte and many potential volatile impurities.Suitable for the API, but may not be ideal for highly volatile impurities. Better for non-volatile degradation products.Potentially suitable, offering orthogonal selectivity to HPLC.
Specificity Very high; provides mass spectral data for confident peak identification.Moderate; relies on retention time and UV spectrum.Moderate to high when coupled with MS.
Sensitivity (LOD/LOQ) Excellent, typically in the low ppm to ppb range, especially in SIM mode.Good for chromophoric compounds, typically in the ppm range.Good, can be enhanced with MS detection.
Analysis Time Fast, with typical run times of 15-30 minutes.Can be longer, especially for complex separations.Generally faster than HPLC.
Identification of Unknowns Excellent; mass spectra can be compared to libraries for identification.Poor; requires isolation and further analysis (e.g., by MS or NMR).Good when coupled with MS.
Cost & Complexity Moderate to high initial cost; requires expertise in both GC and MS.Lower initial cost and complexity compared to GC-MS.Higher initial cost than standard HPLC; requires specialized equipment.
Decision-Making Framework

The selection of the most appropriate analytical technique is a critical decision. The following diagram provides a logical framework for this process.

Method_Selection Start Start: Impurity Profiling of 2,2,2-Trichloro-1-(3-furanyl)-ethanone Q1 Are the primary impurities volatile and thermally stable? Start->Q1 GCMS GC-MS is the preferred method. (High Specificity & Sensitivity) Q1->GCMS Yes Q2 Are non-volatile or thermally labile impurities also a concern? Q1->Q2 No / Partially GCMS->Q2 End End: Comprehensive Impurity Profile GCMS->End HPLC Use HPLC-UV as a complementary technique. (Broader Applicability) Q2->HPLC Yes SFC Consider SFC for orthogonal separation or 'green' alternative. Q2->SFC Consider Alternatives HPLC->End SFC->End

Caption: Decision-making framework for analytical method selection.

Conclusion

For the specific challenge of detecting and quantifying trace volatile and semi-volatile impurities in 2,2,2-Trichloro-1-(3-furanyl)-ethanone, a validated GC-MS method stands out as the superior choice. Its high specificity, stemming from the mass spectral data, allows for unambiguous peak identification, which is critical for impurity profiling in pharmaceutical development. The excellent sensitivity of GC-MS, particularly when operating in SIM mode, ensures that even trace-level impurities can be accurately quantified, meeting the stringent requirements of regulatory bodies.[7]

While HPLC-UV and SFC offer valuable complementary capabilities, especially for non-volatile impurities or when orthogonal separation is required, the inherent advantages of GC-MS in analyzing the likely process-related impurities of this specific API make it the primary recommended technique. A comprehensive impurity control strategy may ultimately involve the use of multiple analytical techniques to ensure a complete understanding of the impurity profile.

By following the detailed validation protocol and considering the comparative data presented, researchers, scientists, and drug development professionals can confidently establish a robust and reliable analytical method for ensuring the quality and safety of 2,2,2-Trichloro-1-(3-furanyl)-ethanone.

References

  • BenchChem. (2025). Common side reactions in the Friedel-Crafts acylation of furan. BenchChem Technical Support.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • Pharmaceutical Technology. (2026, March 15).
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ResearchGate. (n.d.). Supercritical fluid chromatography (SFC)
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  • Teledyne LABS. (n.d.).
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  • American Pharmaceutical Review. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
  • UNI ScholarWorks. (n.d.). The Friedel-Crafts Reaction with Furans.
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Retrosynthesis Analysis

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Method

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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